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  • Product: 6,6-Difluorobicyclo[3.1.0]hexan-3-amine
  • CAS: 1393541-13-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6,6-Difluorobicyclo[3.1.0]hexan-3-amine in Modern Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical Profiling, Structural Causality, and Synthetic Methodologies Executive Summary The pursuit of novel chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical Profiling, Structural Causality, and Synthetic Methodologies

Executive Summary

The pursuit of novel chemical space in drug discovery has driven the adoption of highly strained, conformationally restricted bicyclic systems. Among these, 6,6-difluorobicyclo[3.1.0]hexan-3-amine has emerged as a privileged building block. By integrating a primary amine into a fused cyclopropane-cyclopentane framework and incorporating a gem-difluoro moiety, this compound offers a unique combination of steric constraint, enhanced lipophilicity, and metabolic resistance. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, specifically highlighting its application in immuno-oncology and central nervous system (CNS) therapeutics[1].

Physicochemical Profiling & Structural Dynamics

Accurate molecular characterization is the foundation of reproducible synthetic chemistry. The compound is commercially available in both its free base and hydrochloride salt forms, with the latter being preferred due to its superior bench stability and handling characteristics.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 2[2]3[3]
Molecular Weight 133.14 g/mol [2]169.60 g/mol [4]
Molecular Formula C₆H₉F₂N[2]C₆H₁₀ClF₂N[4]
Monoisotopic Mass 133.0703 Da[5]169.047 Da (Salt)
Physical State Liquid / OilSolid Powder[4]
Storage Conditions Inert atmosphere, 2-8°CInert atmosphere, Room Temp[4]
Structural Causality in Medicinal Chemistry

The architectural design of 6,6-difluorobicyclo[3.1.0]hexan-3-amine is not arbitrary; it is engineered to solve specific pharmacokinetic challenges:

  • Conformational Restriction: The bicyclo[3.1.0]hexane ring system locks the amine into a rigid spatial orientation. This minimizes the entropic penalty upon binding to target proteins, thereby increasing binding affinity.

  • Metabolic Shielding: The gem-difluorocyclopropane unit acts as an isostere for carbonyl or ether groups while blocking primary sites of cytochrome P450 (CYP) mediated oxidative metabolism[1].

  • Inductive Modulation: The highly electronegative fluorine atoms exert a strong inductive pull through the sigma-bond network, slightly lowering the pKa of the primary amine. This fine-tunes the basicity of the resulting drug candidate, optimizing its membrane permeability and oral bioavailability.

Synthetic Methodology: Amide Coupling Workflow

To successfully incorporate this sterically hindered amine into an Active Pharmaceutical Ingredient (API), standard peptide coupling protocols must be rigorously optimized. The following protocol outlines a self-validating system for synthesizing fluorinated bicyclic amides, commonly utilized in the development of Cbl-b inhibitors[6].

Step-by-Step Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize a target API intermediate via amide bond formation. Reagents: Carboxylic acid partner (1.0 eq), 6,6-difluorobicyclo[3.1.0]hexan-3-amine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M).

  • Step 1: Electrophile Activation Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes at room temperature.

    • Causality: HATU is explicitly chosen over EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This elevated reactivity is mandatory to overcome the steric hindrance imposed by the bicyclic ring system[6]. DIPEA serves as a non-nucleophilic base, deprotonating the acid without competing for the activated electrophile.

  • Step 2: Nucleophilic Addition Introduce 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride directly into the reaction mixture. Stir for 4–12 hours at room temperature.

    • Causality: Due to the electron-withdrawing nature of the gem-difluoro group, the nucleophilicity of the amine is slightly attenuated. Extended reaction times at room temperature are favored over heating to prevent thermal degradation of the HOAt ester while ensuring complete conversion.

  • Step 3: Self-Validating Workup Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Causality: This liquid-liquid extraction is a self-validating purification step. NaHCO₃ hydrolyzes and removes unreacted active ester and HOAt byproducts. The 1M HCl wash selectively protonates and extracts excess DIPEA and unreacted amine into the aqueous layer, leaving only the neutral, covalently bonded amide product in the organic phase.

  • Step 4: Analytical Validation Confirm product identity using LC-MS and ¹⁹F-NMR.

    • Causality: ¹⁹F-NMR is the most diagnostic tool here. The chemical shift of the gem-difluoro signals will predictably alter upon the conversion of the primary amine to an amide, confirming successful coupling without the signal overlap typically seen in ¹H-NMR hydrocarbon regions.

AmideCoupling A 6,6-difluorobicyclo[3.1.0] hexan-3-amine HCl (Nucleophile) D Active OAt Ester A->D Nucleophilic Attack B Carboxylic Acid (Electrophile Precursor) C HATU / DIPEA Activation B->C Base/Coupling Agent C->D Activation E Fluorinated Bicyclic Amide (Target API) D->E Amide Bond Formation

Workflow of amide coupling using 6,6-difluorobicyclo[3.1.0]hexan-3-amine and HATU activation.

Application in Immuno-Oncology: Cbl-b Inhibition

Beyond its chemical utility, 6,6-difluorobicyclo[3.1.0]hexan-3-amine has proven critical in the synthesis of cutting-edge immunomodulators. Recent patent literature highlights its use in developing inhibitors for the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b)[6].

Mechanistic Insight

The ubiquitin-proteasome pathway regulates protein degradation. In the immune system, Cbl-b acts as a negative regulator of T-cell activation by targeting T-cell receptors (TCRs) for ubiquitination and subsequent destruction[6].

By incorporating the 6,6-difluorobicyclo[3.1.0]hexane scaffold into cyano cyclobutyl compounds, researchers have developed potent Cbl-b inhibitors[6]. The fluorinated bicyclic amine fits precisely into the hydrophobic pocket of the Cbl-b enzyme. When the drug binds, it halts the ubiquitination of TCRs. This prevents T-cell degradation, effectively "taking the brakes off" the immune system and driving a robust, sustained anti-tumor immune response[7].

CblbPathway Drug Bicyclic Amide API (Cbl-b Inhibitor) Target Cbl-b E3 Ligase Drug->Target Binds & Inhibits Process Ubiquitination of T-Cell Receptors Target->Process Prevents Outcome T-Cell Activation & Anti-Tumor Immunity Process->Outcome Suppresses (Reversed by Drug)

Mechanism of Cbl-b inhibition by bicyclic amide derivatives to enhance anti-tumor immunity.

References

  • NextSDS. "6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Chemhui. "6,6-difluorobicyclo[3.1.0]hexan-3-amine_CAS:1393541-13-3." Chemhui Product Information. Available at: [Link]

  • PubChemLite. "SZCZPSZRXWBDBG-UHFFFAOYSA-N - Explore." Université du Luxembourg. Available at:[Link]

  • Google Patents. "WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof." WIPO Patent Database.
  • Google Patents. "US20210053986A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof." US Patent Database.

Sources

Exploratory

An In-depth Technical Guide to the pKa and Basicity of 6,6-difluorobicyclo[3.1.0]hexan-3-amine

For Researchers, Scientists, and Drug Development Professionals Executive Summary The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate key physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate key physicochemical properties such as metabolic stability, lipophilicity, and, critically, basicity (pKa). This guide provides a detailed analysis of 6,6-difluorobicyclo[3.1.0]hexan-3-amine, a novel saturated bicyclic amine. While specific experimental data for this exact molecule is not publicly available, this document synthesizes foundational principles, data from analogous structures, and established methodologies to provide a robust framework for understanding and determining its basicity. We will explore the profound electron-withdrawing effects of the gem-difluoro group, the influence of the rigid bicyclo[3.1.0]hexane scaffold, and the practical implications of the resulting pKa on drug development. This guide details both computational prediction and experimental determination protocols, offering a comprehensive resource for chemists engaged in the design of next-generation therapeutics.

The Critical Role of pKa in Drug Discovery

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the strength of an acid or base.[1][2] For an amine, the pKa refers to its conjugate acid. This value dictates the degree of ionization at a given pH, which profoundly impacts a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3][4][5]

Key considerations for drug development include:

  • Solubility and Formulation: Ionized compounds are generally more water-soluble, which is critical for formulation, particularly for intravenous administration.[3]

  • Membrane Permeability: Neutral, non-ionized species are more lipophilic and can more readily cross cell membranes via passive diffusion.[1][6] The pKa value determines the ratio of ionized to non-ionized drug at physiological pH (~7.4).[1][6]

  • Target Binding: Many drug-target interactions, such as the formation of salt bridges, are dependent on the ionization state of the drug molecule.[4]

  • Off-Target Effects: High basicity in drug candidates has been linked to liabilities such as inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.[3][4]

Therefore, the ability to precisely control the pKa of an amine is a powerful tool for medicinal chemists to optimize a compound's overall pharmacokinetic and pharmacodynamic profile.[1][4]

Structural Analysis and Predicted Basicity

The basicity of 6,6-difluorobicyclo[3.1.0]hexan-3-amine is primarily influenced by two key structural features: the bicyclic scaffold and the gem-difluoro substitution.

The Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane core is a rigid, strained ring system. Compared to a simple, flexible cyclohexane ring, this rigidity can influence the orientation of the amine's lone pair and its accessibility for protonation. The pKa of simple, non-fluorinated cyclic amines provides a baseline for understanding the scaffold's contribution.

The Dominant Influence of the Gem-Difluoro Group

The most significant structural feature is the C6 gem-difluoromethylene (CF₂) group. Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond framework.[7][8]

This effect has a profound impact on the basicity of the distal amine at C3:

  • Electron Density Withdrawal: The two fluorine atoms strongly pull electron density away from the carbon skeleton.[7]

  • Reduced Nitrogen Basicity: This inductive pull is transmitted through the bicyclic ring system to the nitrogen atom of the amine. This reduces the electron density on the nitrogen, making its lone pair of electrons less available and less "eager" to accept a proton.[7][9][10]

  • Destabilization of the Conjugate Acid: Upon protonation, the resulting positive charge on the ammonium group is destabilized by the proximate electron-withdrawing CF₂ group.

This strong inductive effect is the primary driver for a significant decrease in basicity compared to the non-fluorinated parent amine.[7][11] Studies on analogous gem-difluorinated cycloalkanes have consistently shown a decrease in the pKa of adjacent amine functionalities.[7][9][10][12]

pKa Estimation from Analogous Structures

To estimate the pKa of the title compound, we can compare it to known values of structurally related amines.

CompoundStructurepKa of Conjugate AcidRationale for Comparison
CyclohexylamineSaturated 6-membered ring10.64 - 10.66[2][13][14]Standard, unstrained, non-fluorinated benchmark.
CyclopentylamineSaturated 5-membered ring10.65[15][16][17][18][19]The bicyclo[3.1.0]hexane core has five- and three-membered ring character.
6,6-difluorobicyclo[3.1.0]hexan-3-amine Target Molecule Estimated: 9.9 - 10.2 The powerful inductive effect of the CF₂ group is expected to lower the pKa significantly. Studies on other gem-difluorinated bicyclic amines show a pKa reduction of approximately 0.3 to 0.5 units or more.[7][20]

Based on these comparisons, a pKa reduction of at least 0.5-0.7 units from the cyclohexylamine benchmark is a conservative estimate. Therefore, the pKa of 6,6-difluorobicyclo[3.1.0]hexan-3-amine is predicted to be in the range of 9.9 to 10.2 .

Methodologies for pKa Determination

Accurate pKa determination is essential. Both computational and experimental methods can be employed.

Computational Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for pKa prediction.[21] Methods like Density Functional Theory (DFT) coupled with a continuum solvation model are commonly used.[22][23][24]

G

This approach involves calculating the Gibbs free energy change for the deprotonation reaction in solution. While computationally intensive, it can yield predictions with high accuracy (within ±0.5 pKa units).[23]

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard experimental method for accurate pKa determination.[25][26] The method involves monitoring the pH of a solution of the amine as a strong acid is added incrementally. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).[27]

Detailed Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[27] Ensure the temperature of the buffers and the sample solution is constant and recorded.

  • Sample Preparation:

    • Accurately weigh a sample of 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride.

    • Dissolve the sample in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 1-10 mM).[27][28]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[27][28]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Continuously stir the solution with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Purge the headspace with an inert gas (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO₂ which can interfere with the measurement.[27][28]

  • Titration Procedure:

    • Use a calibrated auto-burette to add small, precise aliquots of a standardized strong base titrant (e.g., 0.1 M NaOH) to the amine solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is determined from the pH value on the titration curve corresponding to exactly one-half of the equivalence point volume.

G

Implications for Drug Development

The predicted pKa of ~9.9-10.2 for 6,6-difluorobicyclo[3.1.0]hexan-3-amine has several important consequences for its use in medicinal chemistry:

  • Physiological Ionization: At a physiological pH of 7.4, the amine will be almost completely protonated (>99%). This ensures high aqueous solubility, which is advantageous for formulation and systemic distribution.

  • Reduced hERG Liability: The reduction in basicity compared to non-fluorinated analogues is a key strategy for mitigating off-target activities, particularly hERG channel inhibition, which is often associated with more basic amines.[3][4]

  • Modulation of Lipophilicity: While the amine will be predominantly ionized, the presence of fluorine can also impact the molecule's overall lipophilicity (LogP/LogD), a critical parameter for balancing permeability and solubility.[9][11][12]

  • Metabolic Stability: The CF₂ group is chemically inert and can block potential sites of metabolism (e.g., P450-mediated oxidation) near the amine, potentially improving the metabolic stability of a drug candidate.[9][10]

References

  • The Influence of Gem-Difluorination on Cyclopentanamine Basicity: A Technical Guide. Benchchem. 7

  • What is pKa and how is it used in drug development? (2023). Sirius Analytical. 1

  • Cyclohexylamine Final AEGL Document. (2002). U.S. Environmental Protection Agency (EPA).

  • Cyclopentylamine. (n.d.). LookChem.

  • The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs.

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2022). ChemRxiv.

  • Cyclopentylamine. (2026). ChemicalBook.

  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. (2022). ResearchGate.

  • Cyclopentylamine. (n.d.). Guidechem.

  • Cyclopentylamine. (2024). AHH Chemical Co., Ltd.

  • Cyclohexylamine: Properties, Reactions, Production And Uses. (2024). Chemcess.

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed.

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.

  • pKa of Cyclohexylamine. (n.d.). The Math & Science.

  • The significance of acid/base properties in drug discovery. (2012). Chemical Society Reviews.

  • Pharmacokinetics. (2004). Drug Design Org.

  • Simple Method for the Estimation of pKa of Amines. (n.d.).

  • Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. (2003). Industrial & Engineering Chemistry Research.

  • Cyclohexylamine. (n.d.). PubChem.

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI.

  • Cyclohexylamine. (n.d.). Ataman Kimya.

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). ResearchGate.

  • Cyclopentylamine. (n.d.). LookChem.

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network. (2022). Scholaris.

  • Computational Analysis of pKa Values of Alkanolamines. (n.d.). St. Joseph's College Devagiri.

  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. (2021). Journal of Medicinal Chemistry.

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (2021). Beilstein Journals.

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

  • 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. (2023). ResearchGate.

  • 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. (n.d.). OUCI.

  • Potentiometric Titration of Amines. (n.d.). Scribd.

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. (2024). Journal of Organic and Pharmaceutical Chemistry.

  • Amines. (n.d.). NCERT.

  • Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists. (2000). Journal of Medicinal Chemistry.

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry.

  • Bicyclo[3.1.0]hexan-3-aMine hydrochloride — Chemical Substance Information. (n.d.). NextSDS.

  • Bicyclo[3.1.0]hexan-3-amine Hydrochloride. (n.d.). United States Biological.

  • (1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride — Chemical Substance Information. (n.d.). NextSDS.

  • 24.3: Basicity of Amines. (2025). Chemistry LibreTexts.

  • Relationship between the Bulk and Surface Basicity of Aliphatic Amines: A Quantum Chemical Approach. (2020). ACS Omega.

  • Bicyclo[3.1.0]hexane. (n.d.). NIST WebBook.

Sources

Foundational

Technical Whitepaper: Crystallographic and Physicochemical Profiling of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine Salts

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating metabolic stability, lipophilicity, and target-binding affinity. Recently, 6,6-difluorobicyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating metabolic stability, lipophilicity, and target-binding affinity. Recently, 6,6-difluorobicyclo[3.1.0]hexan-3-amine and its corresponding hydrochloride salt have emerged as highly valuable bioisosteres. Serving as a [1], this bicyclic scaffold effectively locks the bioactive conformation of the amine pharmacophore. This whitepaper provides an in-depth technical analysis of the crystallographic data, physicochemical properties, and validated synthetic protocols for 6,6-difluorobicyclo[3.1.0]hexan-3-amine salts, designed for drug development professionals seeking to integrate this motif into advanced therapeutics.

Structural & Crystallographic Paradigm

The architectural brilliance of the 6,6-difluorobicyclo[3.1.0]hexane system lies in its fused cyclopropane-cyclopentane ring system. In a standard 4,4-difluorocyclohexane ring, the molecule can undergo continuous chair-chair interconversion, which incurs an entropic penalty when the molecule binds to a target receptor. The [3.1.0] bicyclic system abolishes this flexibility.

Crystallographic studies of the hydrochloride salt reveal critical stereochemical insights. Fluorination of the bicyclic framework proceeds with [2]. This phenomenon is dictated by the severe steric constraints of the bicyclic core. To minimize van der Waals repulsion with the methylene bridge, the fluorine atoms are forced into a pseudo-equatorial orientation[2].

When crystallized as a hydrochloride salt, the protonated primary amine ( −NH3+​ ) forms a robust, highly ordered hydrogen-bonding network with the chloride counterions. This ionic lattice not only provides exceptional solid-state stability (preventing the hygroscopicity often seen in free aliphatic amines) but also allows for high-resolution X-ray diffraction to unambiguously assign the exo/endo relative stereochemistry of the C3 amine vector.

Physicochemical Modulation

Replacing a monocyclic ring with a fluorinated bicyclic system fundamentally alters the molecule's physicochemical profile. While the bicyclic system itself has a negligible impact on acidity and lipophilicity compared to monocyclic counterparts, the addition of the gem-difluoro group at the C6 bridgehead induces highly specific shifts[3].

The table below summarizes the quantitative physicochemical shifts observed upon transitioning to the 6,6-difluorobicyclo[3.1.0]hexane scaffold:

Physicochemical Parameter4,4-Difluorocyclohexan-1-amine6,6-Difluorobicyclo[3.1.0]hexan-3-amineMechanistic Consequence
Ring Architecture MonocyclicBridged Bicyclic [3.1.0]Imposes steric constraints, locking the conformation.
Conformational State Flexible (Chair-Chair)Rigidified (Pseudo-equatorial F)Lowers entropic penalty upon target binding[1][2].
Δ pKa (vs non-fluorinated) ~ -1.0 to -1.2-0.3 to -0.5Milder inductive effect on the C3 amine maintains optimal basicity[3].
Δ LogP (vs non-fluorinated) ~ -0.2-0.54 to -0.55Enhances hydrophilicity, improving metabolic clearance[3].

Experimental Protocols: Synthesis & Crystallization

To achieve diffraction-quality crystals of 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride, the synthesis and deprotection must be executed with high fidelity. The following protocol outlines a self-validating workflow for the final deprotection and crystallization stages.

Phase 1: Acidic Deprotection
  • Precursor Solubilization : Dissolve tert-butyl (6,6-difluorobicyclo[3.1.0]hexan-3-yl)carbamate (1.0 eq) in anhydrous 1,4-dioxane.

    • Causality: Dioxane is selected because it perfectly solubilizes the Boc-protected precursor while remaining miscible with the incoming HCl solution, ensuring a homogeneous reaction environment without precipitating intermediates.

  • Cleavage : Slowly add[4][5] (approx. 2.0 volumes) and stir at room temperature for 4 hours.

    • Causality: The use of anhydrous HCl prevents the formation of unwanted hydrates and suppresses competitive nucleophilic attacks that occur in aqueous acidic conditions. It simultaneously cleaves the Boc group and protonates the nascent amine.

  • Self-Validation Check : Before proceeding, sample the reaction mixture and analyze via 1 H NMR. The complete disappearance of the intense singlet at ~1.4 ppm (Boc group) is mandatory.

    • Trustworthiness: Proceeding to crystallization with residual Boc-protected intermediate will poison the crystal lattice, disrupting the delicate N-H···Cl hydrogen bonding network and yielding amorphous powders unsuitable for X-ray diffraction.

  • Isolation : Concentrate the mixture in vacuo to yield the crude hydrochloride salt[4].

Phase 2: Vapor Diffusion Crystallization
  • Solvent Dissolution : Dissolve the highly pure crude salt in a minimum volume of hot methanol (the solvent).

  • Chamber Setup : Place the unsealed vial containing the methanol solution inside a larger, sealable chamber containing diethyl ether (the antisolvent). Seal the outer chamber.

  • Lattice Formation : Allow the system to stand undisturbed at 4 °C for 48–72 hours.

    • Causality: The slow vapor-phase diffusion of ether into the methanol gradually lowers the dielectric constant of the medium. This controlled supersaturation forces the N-H···Cl hydrogen bonds to organize thermodynamically into a flawless, long-range crystal lattice, avoiding the kinetic trapping of amorphous precipitates.

Workflow Visualization

SynthesisCrystallization Step1 Bicyclic Keto Precursor (High Angle Strain) Step2 Deoxofluorination (DAST) Exo-Selective Fluorination Step1->Step2 Step3 Reductive Amination & Boc Protection Step2->Step3 Step4 Acidic Deprotection (4N HCl in 1,4-Dioxane) Step3->Step4 Step5 6,6-Difluorobicyclo[3.1.0]hexan-3-amine HCl (Crude Salt) Step4->Step5 Step6 Vapor Diffusion Crystallization (MeOH / Et2O) Step5->Step6 Step7 Single-Crystal X-Ray Diffraction (Stereochemical Resolution) Step6->Step7

Synthesis and crystallographic resolution workflow for 6,6-difluorobicyclo[3.1.0]hexan-3-amine HCl.

Applications in Advanced Therapeutics

The crystallographically validated 6,6-difluorobicyclo[3.1.0]hexan-3-amine motif is rapidly gaining traction in rational drug design. By replacing flexible aliphatic rings with this locked bioisostere, medicinal chemists have successfully incorporated it into [1][6] to target CCR5 receptors with higher entropic efficiency.

Furthermore, the robust intellectual property landscape highlights its utility in oncology and neurology. The amine salt serves as a primary building block in the synthesis of novel[7][8] for cancer immunotherapy, [4][5] for targeted oncological interventions, and highly selective[9] aimed at non-opioid pain management.

References

  • Moroz, B., Melnykov, K. P., Holovach, S., Filatov, A. A., Raievskyi, O., Platonov, M., Liashuk, O., Volochnyuk, D. M., & Grygorenko, O. O. "6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs." Journal of Fluorine Chemistry (2023), 272, 110215. URL:[Link]

  • "WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof." Google Patents.
  • "WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof." Google Patents.
  • "WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors." Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Incorporating 6,6-Difluorobicyclo[3.1.0]hexan-3-amine into Peptides

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Focus: Bioisosteric C-terminal capping and side-chain modification for enhanced proteolytic stability. Introduction & S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Focus: Bioisosteric C-terminal capping and side-chain modification for enhanced proteolytic stability.

Introduction & Scientific Rationale

The optimization of peptide therapeutics often requires overcoming severe pharmacokinetic bottlenecks, primarily rapid in vivo clearance mediated by exopeptidases and poor membrane permeability. A highly effective strategy to mitigate these liabilities is the incorporation of conformationally restricted, fluorinated bioisosteres at the C-terminus or along solvent-exposed side chains.

6,6-difluorobicyclo[3.1.0]hexan-3-amine is an advanced, non-natural building block that serves as a rigidified mimetic of 4,4-difluorocyclohexane [1]. The causality behind selecting this specific amine for peptide modification is driven by three mechanistic advantages:

  • Conformational Pre-organization: Unlike standard cyclohexylamines that undergo rapid chair-flip interconversions, the bicyclo[3.1.0]hexane framework locks the ring in a defined spatial trajectory. This drastically reduces the entropic penalty upon binding to a target receptor.

  • Steric Shielding: The rigid bicyclic core provides a dense steric bulk that physically blocks the active sites of degrading endo- and exopeptidases, significantly extending the peptide's plasma half-life.

  • Fluorine-Induced Lipophilicity & pKa Modulation: The gem-difluorocyclopropane moiety exerts a strong inductive electron-withdrawing effect through the rigid carbon framework. This lowers the basicity of the amine and reduces the polarity of the resulting amide bond. Consequently, the modified peptide exhibits increased lipophilicity (logP) and a reduced P-glycoprotein (P-gp) efflux ratio, which are critical parameters for intestinal absorption and blood-brain barrier (BBB) penetration [2, 3].

Physicochemical Comparison

To understand the structural advantages of this building block, we compare it against the traditional flexible mimetic.

Property4,4-Difluorocyclohexan-1-amine6,6-Difluorobicyclo[3.1.0]hexan-3-amine
Structural Motif Flexible chair conformationRigidified bicyclic framework
Molecular Weight 135.15 g/mol 133.14 g/mol
Metabolic Liability Susceptible to ring hydroxylationHighly resistant to cytochrome P450 oxidation
Target Binding Entropy High entropic penalty upon bindingLow entropic penalty (pre-organized)
Primary Application Standard bioisosteric replacementAdvanced peptidomimetic capping

Experimental Workflow

Because 6,6-difluorobicyclo[3.1.0]hexan-3-amine is sterically hindered and exhibits reduced nucleophilicity, standard peptide coupling reagents (e.g., DIC/HOBt) often result in incomplete conversions and high rates of C-terminal epimerization. To ensure a self-validating and high-yielding system , the protocols below utilize highly reactive uronium salts (HATU) paired with OxymaPure, alongside strict LC-MS monitoring checkpoints.

G N1 1. Fmoc-SPPS Assembly (Acid-Sensitive Resin) N2 2. Mild Cleavage (Protected Peptide) N1->N2 N3 3. C-Terminal Activation (HATU / OxymaPure) N2->N3 N4 4. Amine Incorporation (6,6-diF-BCH-3-NH2) N3->N4 N5 5. Global Deprotection (TFA Cocktail) N4->N5 N6 6. RP-HPLC Purification & Lyophilization N5->N6

Workflow for solution-phase C-terminal amidation using fluorinated bicyclic amines.

Detailed Methodologies

Protocol A: Solution-Phase C-Terminal Amidation

This approach is optimal for C-terminal capping. The peptide must be synthesized on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride) to allow cleavage of the fully protected peptide prior to amidation.

Step 1: Mild Cleavage of Protected Peptide

  • Following standard Fmoc-SPPS, wash the peptide-resin thoroughly with Dichloromethane (DCM).

  • Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM (v/v) for 10 × 2 minutes.

  • Self-Validation Checkpoint: Drain the eluate directly into a collection flask containing 10% pyridine in methanol. Causality: The pyridine immediately neutralizes the TFA, preventing the premature cleavage of highly acid-sensitive side-chain protecting groups (e.g., Trt, Boc) during the subsequent concentration step.

  • Evaporate the solvent under reduced pressure to yield the crude, fully protected peptide.

Step 2: Activation and Amidation

  • Dissolve the protected peptide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Add OxymaPure (1.2 eq) and HATU (1.2 eq). Stir at 0 °C for 5 minutes to generate the active ester.

  • In a separate vial, dissolve 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride (1.5 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to liberate the free base.

  • Add the amine solution dropwise to the activated peptide at 0 °C. Allow the reaction to warm to room temperature and stir for 4–6 hours.

Step 3: Reaction Monitoring & Global Deprotection

  • Self-Validation Checkpoint: Extract a 5 µL aliquot, dilute with 100 µL Acetonitrile/Water (1:1), and analyze via LC-MS. Confirm the complete disappearance of the starting material and the presence of the target mass (+115.1 Da mass shift). Do not proceed until conversion is >95% to avoid complex downstream purification.

  • Precipitate the protected peptide amide in ice-cold water. Filter and dry the pellet.

  • Treat the dry pellet with a standard global deprotection cocktail (TFA/Triisopropylsilane/Water 95:2.5:2.5) for 2 hours at room temperature.

  • Precipitate the final product in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Protocol B: On-Resin Side-Chain Amidation

This approach is utilized when incorporating the amine into the side chain of an internal Aspartate or Glutamate residue to create a rigidified, branched peptidomimetic.

Step 1: Orthogonal Deprotection

  • Synthesize the peptide using Fmoc-SPPS, incorporating Fmoc-Asp(OAllyl)-OH or Fmoc-Glu(OAllyl)-OH at the desired modification site.

  • To unmask the side-chain carboxylic acid, treat the resin with Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 × 30 minutes under an argon atmosphere.

  • Wash the resin extensively with DCM, followed by 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium.

Step 2: On-Resin Coupling

  • Prepare a pre-activated solution of HATU (3.0 eq) and OxymaPure (3.0 eq) in N-Methyl-2-pyrrolidone (NMP). Add to the resin and agitate for 5 minutes.

  • Add 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride (3.0 eq) and DIPEA (6.0 eq) to the suspension.

  • Agitate at room temperature for 12–16 hours. Causality: The extended coupling time and higher equivalents are strictly necessary due to the restricted diffusion kinetics within the solid-phase resin matrix combined with the steric bulk of the bicyclic amine.

  • Wash the resin with DMF and DCM, perform final Fmoc removal (if N-terminal), and cleave the peptide using the standard TFA cocktail described in Protocol A.

References

  • Title: 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Source: Journal of Fluorine Chemistry, 2023, 272, 110215. URL: [Link]

  • Title: Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Source: The Journal of Organic Chemistry, 2020, 85(19), 12382–12396. URL: [Link]

  • Title: 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. Source: Journal of Medicinal Chemistry, 2019, 62(15), 6876–6893. URL: [Link]

Application

Advanced Application Note: 6,6-Difluorobicyclo[3.1.0]hexan-3-amine as a Conformationally Restricted Bioisostere in Medicinal Chemistry

Executive Summary & Scientific Rationale In modern drug discovery, the strategic incorporation of fluorine into aliphatic ring systems is a highly effective method for modulating physicochemical properties without signif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the strategic incorporation of fluorine into aliphatic ring systems is a highly effective method for modulating physicochemical properties without significantly increasing molecular weight[1]. As a Senior Application Scientist, I frequently recommend transitioning from flexible, lipophilic rings to rigidified, fluorinated bioisosteres to overcome late-stage ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

6,6-Difluorobicyclo[3.1.0]hexan-3-amine (often supplied as the hydrochloride salt, CAS 1955524-13-6) is a premier building block designed as a rigidified mimetic of 4,4-difluorocyclohexylamine[2][3]. The causality behind selecting this specific scaffold is rooted in three mechanistic advantages:

  • Conformational Restriction (Pre-organization): The cyclopropane fusion locks the ring system into a defined geometry, eliminating the entropic penalty associated with the chair-to-chair flip of standard cyclohexanes. This pre-organization often leads to enhanced target binding affinity[2].

  • pKa Modulation: The strongly electron-withdrawing gem-difluorocyclopropane moiety inductively lowers the pKa of the adjacent amine. This reduction in basicity decreases non-specific protein binding, improves membrane permeability, and mitigates hERG channel inhibition—a common liability of highly basic amines[4].

  • Metabolic Shielding: The substitution of C-H bonds with C-F bonds at the apex of the bicyclic system blocks primary sites of cytochrome P450 (CYP) mediated oxidation, significantly extending the compound's half-life[1].

Physicochemical Profiling

When evaluating bioisosteric replacements, it is critical to compare the quantitative physicochemical shifts. The following table summarizes the advantages of the 6,6-difluorobicyclo[3.1.0]hexane system over traditional cyclohexyl derivatives, demonstrating how the structural modifications translate into measurable drug-like properties[2][4].

PropertyCyclohexylamine4,4-Difluorocyclohexylamine6,6-Difluorobicyclo[3.1.0]hexan-3-amine
pKa (Conjugate Acid) ~10.7~8.9~8.5 - 8.8
LogP (Model Amide) ~2.5~2.1~1.9
Conformational State Flexible (Chair flip)Flexible (Chair flip)Rigidified (Locked)
CYP450 Clearance Liability HighModerateLow

Bioisosteric Design Logic

The following diagram illustrates the logical progression and resulting pharmacological benefits of replacing a standard cyclohexane ring with the 6,6-difluorobicyclo[3.1.0]hexane scaffold.

BioisostereLogic N1 Cyclohexylamine High Lipophilicity High Basicity N2 4,4-Difluorocyclohexylamine Reduced Basicity Conformationally Flexible N1->N2 gem-Difluorination N3 6,6-Difluorobicyclo[3.1.0]hexan-3-amine Rigidified Scaffold Optimized pKa & LogP N2->N3 Cyclopropanation (Conformational Restriction) N4 Reduced hERG Liability N3->N4 Lower pKa N5 Enhanced Metabolic Stability N3->N5 C-H Bond Shielding N6 Improved Target Binding N3->N6 Pre-organization

Logical progression of bioisosteric replacement to a rigidified bicyclic system.

Application Protocols

To ensure high-fidelity integration of 6,6-difluorobicyclo[3.1.0]hexan-3-amine into your drug discovery pipelines, the following self-validating protocols have been optimized for both yield and reproducibility.

Protocol A: High-Throughput Amide Coupling for Library Generation

Objective: Conjugate the sterically hindered bicyclic amine to a carboxylic acid scaffold (e.g., during the synthesis of Maraviroc analogs)[2].

Causality & Reagent Selection: The bicyclic core imposes significant steric constraints. Standard coupling agents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU is selected because it forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric bulk. DIPEA is utilized as a non-nucleophilic base to liberate the free amine from its hydrochloride salt without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Rationale: Pre-activation ensures complete conversion to the active ester before the sterically hindered amine is introduced, minimizing side reactions.

  • Amine Addition: In a separate vial, suspend 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride (1.1 eq)[3] in DMF and add DIPEA (1.5 eq) to neutralize the salt. Transfer this mixture dropwise to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor the consumption of the active ester via LC-MS.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

CouplingWorkflow Start Carboxylic Acid Substrate Act Activation (HATU + DIPEA in DMF) Start->Act 15 min Amine Add 6,6-diF-bicyclo[3.1.0]hexan-3-amine HCl (Pre-mixed with DIPEA) Act->Amine React Coupling Reaction (RT, 2-4 hours) Amine->React Quench Aqueous Workup (EtOAc / NaHCO3) React->Quench LC-MS Check Purify Purification (Flash Chromatography) Quench->Purify

Workflow for HATU-mediated amide coupling using sterically hindered bicyclic amines.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Validate the enhanced metabolic stability of the fluorinated bicyclic compound compared to its non-fluorinated analog.

Causality & Design: This protocol uses Human Liver Microsomes (HLM) supplemented with an NADPH regenerating system. The regenerating system is critical because it maintains a steady state of the required cofactor (NADPH) for CYP450 enzymes, preventing artificial plateauing of the metabolic rate.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Include Verapamil as a positive control to self-validate the assay's enzymatic activity.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism, and precipitates proteins for a cleaner LC-MS/MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Troubleshooting & Best Practices

  • Hygroscopicity: The hydrochloride salt of 6,6-difluorobicyclo[3.1.0]hexan-3-amine can be hygroscopic. Store the reagent in a desiccator over Drierite and weigh under an inert atmosphere if precise stoichiometry is critical for your synthetic route[3].

  • Stereochemical Integrity: Ensure the stereochemistry (e.g., exo vs. endo configurations) matches the structural requirements of your target binding pocket. Because the rigidified framework does not allow for induced-fit conformational adjustments, deploying the incorrect diastereomer will result in a severe loss of binding affinity[2].

References

  • Moroz, B., et al. "6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs." Journal of Fluorine Chemistry, 2023. 2

  • "6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride." ChemContract Research. 3

  • "Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery." ResearchGate.4

  • Shirole, N. H., et al. "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma." Journal of Medicinal Chemistry, ACS Publications. 1

Sources

Method

Application Notes and Protocols for Amidation of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine Derivatives

Introduction: The Significance of the 6,6-Difluorobicyclo[3.1.0]hexane Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 6,6-Difluorobicyclo[3.1.0]hexane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The 6,6-difluorobicyclo[3.1.0]hexane framework has emerged as a particularly valuable motif. This rigid, strained bicyclic system, adorned with geminal fluorine atoms, provides a unique conformational constraint that is highly sought after in the design of bioactive molecules. The fluorine atoms can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, which can in turn influence metabolic stability, membrane permeability, and binding affinity to biological targets. The amine functionality at the 3-position serves as a versatile handle for the introduction of a wide array of substituents via amidation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a comprehensive overview of amidation protocols tailored for derivatives of 6,6-difluorobicyclo[3.1.0]hexan-3-amine, a key building block in pharmaceutical research. We will delve into the nuances of this transformation, addressing the inherent challenges posed by the unique structural and electronic properties of this amine and offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Understanding the Substrate: Challenges and Considerations

The successful amidation of 6,6-difluorobicyclo[3.1.0]hexan-3-amine derivatives requires an appreciation of the substrate's unique characteristics. The rigid bicyclo[3.1.0]hexane core imparts significant steric hindrance around the amine functionality. Furthermore, the powerful electron-withdrawing effect of the gem-difluoro group at the 6-position significantly reduces the basicity and nucleophilicity of the amine at the 3-position. Studies on similar fluorinated bicyclic amines have shown that gem-difluorination can decrease the pKa of the amine by 0.3-0.5 units[1]. This diminished reactivity necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions to achieve satisfactory yields.

Key Considerations:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the C-F bonds decreases the electron density on the nitrogen atom, making it a weaker nucleophile.

  • Steric Hindrance: The rigid, three-dimensional structure of the bicyclic system can impede the approach of the activated carboxylic acid.

  • Potential for Epimerization: For chiral carboxylic acids, the choice of coupling reagent and conditions is critical to prevent racemization at the α-carbon.

  • Solubility: The physicochemical properties of the amine and the resulting amide may require careful selection of the reaction solvent to ensure homogeneity.

Recommended Amidation Protocols

Based on extensive literature precedent for the amidation of sterically hindered and electron-deficient amines, two primary protocols are recommended: one utilizing the highly efficient uronium-based coupling reagent HATU, and the other employing the carbodiimide EDC in combination with the additive HOBt.

Protocol 1: HATU-Mediated Amidation

Rationale:

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for challenging substrates. It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the weakly basic 6,6-difluorobicyclo[3.1.0]hexan-3-amine. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and facilitate the reaction without competing in the coupling.

Experimental Workflow:

HATU_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq) in anhydrous DMF cool Cool to 0 °C reagents->cool add_base Add DIPEA (2.5 eq) dropwise cool->add_base warm_rt Warm to RT, stir for 2-18 h add_base->warm_rt quench Quench with water, extract with EtOAc warm_rt->quench wash Wash with aq. LiCl, aq. NaHCO3, brine quench->wash purify Dry, concentrate, and purify by chromatography wash->purify

Caption: General workflow for HATU-mediated amidation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent), 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add diisopropylethylamine (DIPEA, 2.5 equivalents) to the stirred solution. Note that the amine hydrochloride will require an additional equivalent of base for neutralization.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amidation

Rationale:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate. In the presence of 1-hydroxybenzotriazole (HOBt), this intermediate is converted to a more stable and reactive HOBt ester, which then reacts with the amine. This method is often a cost-effective alternative to uronium-based reagents and the byproducts are generally water-soluble, simplifying purification.

Mechanism Overview:

EDC_Mechanism cluster_activation Activation cluster_coupling Coupling acid R-COOH o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + EDC edc EDC hobt_ester HOBt Active Ester o_acylisourea->hobt_ester + HOBt - EDC-urea hobt HOBt amide Amide (R-CO-NHR') hobt_ester->amide + R'-NH2 - HOBt amine R'-NH2

Caption: Simplified mechanism of EDC/HOBt-mediated amidation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) or DMF (0.1-0.2 M) at room temperature, add HOBt (1.2 equivalents) and 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride (1.1 equivalents).

  • Base Addition: Add DIPEA or triethylamine (TEA, 2.5 equivalents) to the mixture and stir for 10-15 minutes.

  • EDC Addition: Cool the mixture to 0 °C and add EDC hydrochloride (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Coupling Reagents

ParameterHATU/DIPEAEDC/HOBt/Base
Equivalents (Acid:Amine:Reagent) 1 : 1.1 : 1.21 : 1.1 : 1.2 (EDC), 1.2 (HOBt)
Base (Equivalents) DIPEA (2.5)DIPEA or TEA (2.5)
Solvent DMF, DCMDCM, DMF
Temperature 0 °C to RT0 °C to RT
Reaction Time 2-18 h4-24 h
Byproduct Removal Aqueous washAqueous wash
Relative Cost HigherLower
Reactivity Very HighHigh
Racemization Risk LowLow (with HOBt)

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base. Switching to a more polar solvent like DMF or gentle heating (40-50 °C) may also improve the reaction rate. For particularly unreactive systems, conversion of the carboxylic acid to the more reactive acid chloride may be necessary, although this is a harsher method.

  • Side Reactions: The formation of an N-acylurea byproduct can occur with EDC. Ensuring the reaction is run at 0 °C initially and that the amine is present to trap the active ester can minimize this.

  • Purification Challenges: The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup[2]. If purification remains difficult, consider using a different solvent system for extraction or chromatography.

Conclusion

The amidation of 6,6-difluorobicyclo[3.1.0]hexan-3-amine derivatives presents a synthetic challenge due to the substrate's reduced nucleophilicity and steric bulk. However, through the judicious selection of powerful coupling reagents such as HATU or the robust EDC/HOBt system, and careful optimization of reaction conditions, these valuable amide derivatives can be synthesized in good yields. The protocols outlined in this guide provide a solid foundation for researchers to successfully incorporate this unique fluorinated scaffold into their molecules of interest, paving the way for the discovery of new and improved therapeutic agents.

References

  • Monn, J. A., Henry, S. S., Massey, S. M., et al. (2018). Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY2794193), a Highly Potent and Selective mGlu3 Receptor Agonist. Journal of Medicinal Chemistry, 61(6), 2303–2328. [Link]

  • Monn, J. A., Henry, S. S., Massey, S. M., et al. (2018). Supporting Information for Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. American Chemical Society. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Moroz, B., Melnykov, K. P., Holovach, S., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Journal of Fluorine Chemistry, 272, 110215. [Link]

  • ChemContract Research. 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride. [Link]

  • Moroz, B. L., Holovach, S. M., Melnykov, K. P., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(4), 3-9. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 6,6-difluorobicyclo[3.1.0]hexan-3-amine synthesis

Welcome to the Advanced Application Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 6,6-difluorobicyclo[3.1.0]hexan-3-amine, a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 6,6-difluorobicyclo[3.1.0]hexan-3-amine, a critical rigidified bioisostere used in modern medicinal chemistry[1].

Below, you will find a mechanistic workflow, troubleshooting FAQs, yield optimization data, and a self-validating experimental protocol to ensure reproducible scale-up.

Process Overview & Mechanistic Pathway

The construction of the gem-difluorocyclopropane ring is the most challenging phase of this synthesis. It relies on the [2+1] cycloaddition of a transient singlet difluorocarbene to a protected cyclopent-3-en-1-amine.

G A Cyclopent-3-en-1-amine (Starting Material) B Amine Protection (Boc2O, Et3N, DCM) A->B Blocks nucleophilicity C N-Boc-cyclopent-3-en-1-amine (Protected Intermediate) B->C D Difluorocyclopropanation (TMSCF3, NaI, 65°C) C->D Carbene addition E N-Boc-6,6-difluoro- bicyclo[3.1.0]hexan-3-amine D->E [2+1] Cycloaddition F Anhydrous Deprotection (4N HCl in Dioxane, RT) E->F Cleaves Boc G 6,6-difluorobicyclo[3.1.0]hexan- 3-amine hydrochloride F->G Stable salt isolation

Synthetic workflow for 6,6-difluorobicyclo[3.1.0]hexan-3-amine highlighting key reaction stages.

Frequently Asked Questions (FAQs)

Substrate Preparation & Protection

Q: Can I perform the difluorocarbene addition directly on the unprotected cyclopent-3-en-1-amine? A: No. Difluorocarbene exhibits a multifaceted reactivity profile with free amines. Primary amines undergo rapid nucleophilic attack on the highly electrophilic carbene center, leading to the formation of fluoroimines, isocyanides, and ultimately resulting in complex mixtures of formylated or difluoromethylated degradation products[2]. To prevent this, the amine must be protected with a strongly electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group, which delocalizes the nitrogen lone pair and neutralizes its nucleophilicity.

Difluorocarbene Addition (The Core Step)

Q: Why is my difluorocyclopropanation yield consistently below 40% when using sodium chlorodifluoroacetate (ClCF₂COONa)? A: ClCF₂COONa requires high temperatures (typically >110°C) to undergo thermal decarboxylation and release difluorocarbene. At these elevated temperatures, the highly reactive singlet difluorocarbene rapidly dimerizes to form tetrafluoroethylene gas if it does not immediately encounter the alkene. Furthermore, cyclopentene derivatives are relatively electron-neutral, making them less reactive toward the electrophilic difluorocarbene. Solution: Switch to the Ruppert-Prakash reagent (TMSCF₃) with a sodium iodide (NaI) initiator. This system allows for the controlled, slow release of difluorocarbene at lower temperatures (65°C), minimizing dimerization and significantly improving the cycloaddition yield[3].

Q: How can I scale up the difluorocyclopropanation step without losing yield due to exotherms or pressure buildup? A: Scaling up batch reactions involving TMSCF₃ is hazardous due to the rapid release of fluoro-gases and significant exotherms. Continuous flow chemistry is the optimal solution. By pumping the N-Boc-cyclopent-3-en-1-amine and TMSCF₃/NaI through a heated flow reactor, you maintain precise thermal control and high local concentrations of the transient carbene. This suppresses side reactions and can increase isolated yields significantly, reducing residence times to just 10 minutes[4].

Deprotection & Salt Formation

Q: During the final deprotection step, I observe degradation of the bicyclic framework. How do I prevent this? A: While the 6,6-difluorobicyclo[3.1.0]hexane system is generally stable, harsh aqueous acidic conditions at elevated temperatures can promote ring-opening of the highly strained cyclopropane ring. Use anhydrous conditions for deprotection: 4N HCl in 1,4-dioxane at room temperature. This cleanly cleaves the Boc group and precipitates the product directly as the stable hydrochloride salt without compromising the bicyclic core[5].

Yield Optimization Data

The choice of difluorocarbene source and reactor setup dictates the efficiency of the [2+1] cycloaddition. The table below summarizes expected yields and operational parameters based on established methodologies.

Table 1: Quantitative Comparison of Difluorocarbene Sources for Cyclopentene Cycloaddition

Reagent SystemReaction ModeTemp (°C)Time (h)Avg. Yield (%)Key Limitations / Advantages
ClCF₂COONaBatch1201240 - 50High temp required; rapid carbene dimerization.
TFDA + Cat. F⁻Batch80865 - 75Good yield; reagent is highly moisture sensitive.
TMSCF₃ + NaIBatch651665 - 70Mild conditions; slow addition protocol required[6].
TMSCF₃ + NaIContinuous Flow900.1685 - 95Excellent thermal control; highly scalable[4].

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Low conversion of starting alkene Rapid dimerization of difluorocarbene before cycloaddition occurs.Implement a "slow addition protocol" for TMSCF₃ using a syringe pump (0.1 mmol/min) to maintain a low steady-state carbene concentration[6].
Formation of N-difluoromethyl byproducts Incomplete Boc protection leaves trace free amine, which reacts preferentially with the carbene[2].Ensure >99% conversion in the protection step. Wash the organic layer with 1N HCl during Boc-protection workup to remove unreacted amine.
Product oil instead of solid salt Presence of residual water or unreacted 1,4-dioxane preventing crystallization of the hydrochloride salt.Triturate the crude product with anhydrous diethyl ether or tert-butyl methyl ether (TBME) to induce crystallization.

Step-by-Step Methodology: Optimized Batch Synthesis

This protocol utilizes a self-validating precipitation mechanism in the final step to ensure high purity without the need for reverse-phase chromatography.

Phase 1: Protection of Cyclopent-3-en-1-amine

  • Dissolve cyclopent-3-en-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Add triethylamine (1.5 equiv) and cool the mixture to 0°C using an ice bath.

  • Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in DCM.

  • Warm to room temperature and stir for 4 hours.

  • Validation: Quench with water, extract with DCM, and wash with 1N HCl to remove any unreacted amine. Dry over Na₂SO₄ and concentrate to yield N-Boc-cyclopent-3-en-1-amine as a white solid.

Phase 2: Difluorocyclopropanation (The Critical Step)

  • In a flame-dried, argon-purged flask, dissolve N-Boc-cyclopent-3-en-1-amine (1.0 equiv) and anhydrous NaI (0.2 equiv) in anhydrous THF.

  • Heat the mixture to 65°C.

  • Causality Check: Load TMSCF₃ (Ruppert-Prakash reagent, 3.0 equiv) into a syringe pump. Add it dropwise over 4 hours. Why? Slow addition prevents the accumulation of difluorocarbene, favoring the bimolecular cycloaddition over unimolecular dimerization[3].

  • Stir for an additional 12 hours at 65°C.

  • Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate. Purify via silica gel chromatography to isolate N-Boc-6,6-difluorobicyclo[3.1.0]hexan-3-amine.

Phase 3: Deprotection and Salt Isolation

  • Dissolve the purified N-Boc-6,6-difluorobicyclo[3.1.0]hexan-3-amine in a minimal amount of anhydrous 1,4-dioxane.

  • Add 4N HCl in 1,4-dioxane (5.0 equiv) dropwise at room temperature.

  • Self-Validating System: Stir for 4 hours. The use of anhydrous 1,4-dioxane serves a dual purpose: it acts as a solvent for the Boc-protected intermediate and as an anti-solvent for the resulting hydrochloride salt. As the Boc group is cleaved and isobutylene gas evolves, the highly polar product precipitates out of solution as a white solid, driving the equilibrium forward and providing visual confirmation of reaction completion[5].

  • Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum to afford pure 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride.

References[1] Grygorenko, O. O., et al. "Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives" (Includes 6,6-Difluorobicyclo[3.1.0]hexane synthesis). Journal of Organic and Pharmaceutical Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJzAIGCrOH0sRYglfRhiNNsH7_VC15Xj7t6aSOWeAKSBBqrP9TKQAqMLh3HwtfIIgnxPBNtAeaYOLQQ6cPCRASvt2iI7YDg_9tbW-MWdnn1fg1w656FnrNgXpSkMDMGW3Gk65c_K3Scg==[5] "WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof." Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjG6CLadPT0PTnK8tqffis_KywfAVM8id94lVSaIgewy1N7LU29koR4cgSjsSyyS3msClUvI5aTdops8-dqbzxoUANrWvviqnx9nArTWwvhidMByF4dC0ucZcKW51rdnWec_S1VMoolaTjM71g0Q==[6] Ryabukhin, S., et al. "Recent Advances in Difluorocyclopropanation of alkenes using Ruppert–Prakash reagent." Enamine.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSXnv3DUTRsXbqRy-f9t7y50gHppsjlN6ALJqSM7cQR-5dA3z7agg-c21vOIv-wyq69Iumb7lXZJ_pRtG4ZRNU1ZlfIOS8OFJX9IHLsj4bMzQ4zVxwrymDg5AeaCVavvMW5rikYZ4JobiX6Xr7YK-9KBUVtdb5iF1KtZBh3nsuH0MzuVi5gUAzd_Mrd5_2R5BDZxY725g9z4rU[2] "Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights." Chemical Communications (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe2pAzRllU3vnUaWcRGIlaB7dFBWOBDYzWJlU4_EWV0F_TTxWd6K6UOR8h7s6KDe3aU4ji0GMcLD0hMIyByOYV0BrPQjXVbe71_mRs25fDue_jrgGqn4-uK4o8IXxjK6Iqev80zj2K050vXnntUOAREHN8QY2a1U_dVl0b[4] Rullière, P., Cyr, P., & Charette, A. B. "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow." Organic Letters, 2016.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUcQr3hDOSuQp4oqanuXNwcF37feuecYCHw790pjkV2WEkO53N-HyGDJXHhRW0jV2bg01-xtxOF3UVriEcX9u7fulAnrpOkmUVo6qjkCfQQ2GH9aDTh7CcJmPiLbQM4XkPVI1ogxre1zrIywyQxM5UTmvmqg==[3] "Synthesis of gem-Difluorocyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source." Chinese Academy of Sciences.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTg7Nh4bFFKyVaxe_51CpMzSf5gd93hNvGbT_PD4ezZHrz4FL7JuPm5EMTkccY34LH3ujCSQOAXGM4DATcoGhdCFhbwhjKRy3udGopH5-9jgT7sn1u89dxqtPIO6Jq9XJHYm2z78dhorC1CCj9AsO-usBk54EY8QOeGTWj9kQe

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in 6,6-Difluorobicyclo[3.1.0]hexan-3-amine

Welcome to the specialized technical support and troubleshooting hub for researchers working with 6,6-difluorobicyclo[3.1.0]hexan-3-amine . As a rigidified 4,4-difluorocyclohexane mimetic, this bicyclic scaffold is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support and troubleshooting hub for researchers working with 6,6-difluorobicyclo[3.1.0]hexan-3-amine . As a rigidified 4,4-difluorocyclohexane mimetic, this bicyclic scaffold is a highly valued bioisostere used to lower lipophilicity and improve the metabolic stability of drug candidates [1]. However, the dense steric environment and high ring strain of the gem-difluorocyclopropane moiety present unique challenges in asymmetric synthesis and chiral resolution.

This guide is curated by Senior Application Scientists to provide field-proven, mechanistic solutions for optimizing and preserving enantiomeric excess (ee) during your workflows.

Part 1: Core Knowledge Base & FAQs

Q: Why is strict enantiomeric control (>98% ee) absolutely critical for this specific bicyclic scaffold? A: The gem-difluorocyclopropane ring imposes severe conformational rigidity on the molecule. Unlike flexible monocyclic cyclohexanes that can undergo chair flips to accommodate substituents, the 6,6-difluorobicyclo[3.1.0]hexane core locks the C3-amine into a fixed, pseudo-boat trajectory [1]. Stereoisomeric impurities will project the amine pharmacophore into an entirely different spatial vector. In target-directed drug design (such as CBL-B inhibitors), this spatial misalignment completely ablates receptor binding affinity and confounds structure-activity relationship (SAR) data [3].

Q: What are the industry-standard pathways for achieving high ee with this compound? A: Drug development professionals typically rely on two validated pathways:

  • Asymmetric Synthesis: Transition-metal-catalyzed asymmetric hydrogenation of bicyclic enamine precursors using chiral ligands [2].

  • Late-Stage Resolution: Preparative Supercritical Fluid Chromatography (SFC) utilizing polysaccharide-based chiral stationary phases to resolve racemic mixtures [3].

Part 2: Troubleshooting Guide

Issue 1: Stalled Enantiomeric Excess in Asymmetric Hydrogenation

User Report: "We are attempting asymmetric hydrogenation of the enamine precursor using a standard Ir-BINAP catalyst, but our ee stalls at 75% regardless of hydrogen pressure."

Causality & Expert Fix: The steric bulk of the gem-difluoro bridge heavily influences the facial selectivity of the incoming hydride. The standard BINAP ligand has a relatively wide dihedral "bite angle" that fails to tightly wrap the sterically congested bicyclic system, allowing background unselective reduction to occur. Actionable Solution: Switch to a catalyst with a narrower dihedral angle, such as Ir-(S)-SegPhos . The SegPhos ligand provides a tighter, more rigid chiral pocket that perfectly discriminates the prochiral faces of the 6,6-difluorobicyclo[3.1.0]hexane system, routinely installing stereocenters with ee values surpassing 90% [2]. Additionally, lower the reaction temperature to 0–5 °C to maximize the energetic difference ( ΔΔG‡ ) between the competing diastereomeric transition states.

Issue 2: Poor Resolution and Peak Tailing in Chiral SFC

User Report: "Our Chiral SFC resolution of the racemic amine shows severe peak tailing and poor baseline resolution ( Rs​<1.0 ), making preparative isolation impossible."

Causality & Expert Fix: Primary aliphatic amines are highly basic. In SFC, the free amine strongly interacts with residual acidic silanol groups on the silica backbone of the chiral stationary phase (CSP), causing secondary retention mechanisms that manifest as severe tailing. Actionable Solution: You must mask these acidic sites by introducing a basic additive into your SFC co-solvent. Add 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to your Methanol or Ethanol modifier [3]. This competitively binds the silanols, ensuring the amine interacts exclusively with the chiral selector (e.g., amylose/cellulose carbamates), instantly restoring sharp peak shapes and achieving Rs​>1.5 .

Issue 3: Loss of ee During Boc-Deprotection

User Report: "After successfully isolating the enantiopure Boc-protected intermediate, we observed a 5–10% drop in ee following deprotection."

Causality & Expert Fix: While the C3 stereocenter is generally stable, subjecting the highly strained bicyclic system to harsh, aqueous acidic conditions (e.g., prolonged reflux in concentrated HCl) can promote reversible, acid-catalyzed ring-opening of the cyclopropane moiety via a transient carbocation. This dynamic process leads to partial racemization. Actionable Solution: Perform the Boc-deprotection under strictly anhydrous, mild conditions. Dissolve the substrate in 1,4-dioxane and treat with 4N HCl in 1,4-dioxane at room temperature for 2 to 4 hours[3]. This non-aqueous method suppresses carbocation-mediated ring-opening, quantitatively yielding the amine hydrochloride salt while perfectly preserving the stereocenter integrity.

Part 3: Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two primary ee optimization strategies.

Optimization MethodCatalyst / Stationary PhaseOptimal ConditionsTypical YieldExpected ee (%)Key Advantage
Asymmetric Hydrogenation [Ir(COD)Cl]₂ + (S)-SegPhos30 bar H₂, CH₂Cl₂, 5 °C, 12h85 - 92%> 92%Highly scalable; avoids 50% mass loss inherent to resolution [2].
Preparative Chiral SFC Chiralpak IG (Amylose-based)CO₂ / MeOH (80:20) + 0.1% DEA, 40 °C45 - 48%*> 99%Provides absolute enantiopurity; rapid method development [3].

*Yield for SFC is based on a theoretical maximum of 50% for resolving a racemate.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating workflows.

Protocol A: Asymmetric Hydrogenation of Bicyclic Enamine

Self-Validation Check: Always run an achiral GC/MS alongside chiral HPLC. This decouples reaction conversion from enantioselectivity.

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure reactor with the bicyclic enamine precursor (1.0 equiv), [Ir(COD)Cl]₂ (1.0 mol%), and (S)-SegPhos (2.1 mol%).

  • Solvent Addition: Add anhydrous, degassed CH₂Cl₂ to achieve a 0.2 M substrate concentration.

  • Hydrogenation: Seal the reactor, purge with H₂ gas three times, and pressurize to 30 bar. Stir the mixture at 5 °C for 12 hours.

  • Validation: Vent the reactor. Take a 50 μ L aliquot, dilute in CH₂Cl₂, and analyze via achiral GC/MS to confirm >95% conversion of the starting material.

  • Workup & Analysis: Concentrate the mixture under reduced pressure. Determine the ee of the crude mixture using Chiral HPLC (e.g., Chiralcel OJ-H, Hexane/IPA 90:10).

Protocol B: Preparative Chiral SFC Resolution of Racemic Amine

Self-Validation Check: Inject a racemic standard prior to the enriched sample to verify that baseline resolution ( Rs​>1.5 ) is actively maintained on the column.

  • System Equilibration: Equilibrate the preparative SFC system equipped with a Chiralpak IG column (21 x 250 mm, 5 μ m) using supercritical CO₂ and 20% Methanol containing 0.1% Diethylamine (DEA) at 40 °C and 100 bar backpressure.

  • Sample Preparation: Dissolve the racemic 6,6-difluorobicyclo[3.1.0]hexan-3-amine in Methanol to a concentration of 50 mg/mL. Filter through a 0.22 μ m PTFE syringe filter.

  • Baseline Verification: Inject 10 μ L of the sample. Verify two distinct peaks with equal area and Rs​>1.5 .

  • Preparative Runs: Proceed with stacked injections (e.g., 0.5 mL per injection). Collect the peaks based on UV triggering (210 nm).

  • Recovery: Evaporate the fractions under reduced pressure at 30 °C to yield the enantiopure free amine.

Part 5: Workflow Visualization

The following diagram illustrates the logical decision tree for optimizing and validating the enantiomeric excess of 6,6-difluorobicyclo[3.1.0]hexan-3-amine.

EE_Optimization Start Racemic Precursor or Enamine Path1 Asymmetric Hydrogenation [Ir-(S)-SegPhos] Start->Path1 Synthetic Route Path2 Chiral SFC Resolution [Amylose/Cellulose CSP] Start->Path2 Resolution Route QC1 Chiral HPLC/GC Analysis (Determine % ee) Path1->QC1 Path2->QC1 Dec1 ee > 98%? QC1->Dec1 Opt1 Optimize Catalyst/Ligand or Lower Temperature Dec1->Opt1 No (Synth) Opt2 Add Basic Modifier (0.1% DEA in Co-solvent) Dec1->Opt2 No (SFC) Success Enantiopure 6,6-difluorobicyclo[3.1.0]hexan-3-amine Dec1->Success Yes Opt1->Path1 Opt2->Path2

Caption: Logical workflow for the enantiomeric enrichment and QC validation of 6,6-difluorobicyclo[3.1.0]hexan-3-amine.

References

  • Grygorenko, O., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. Journal of Fluorine Chemistry.
  • EvitaChem. Buy 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine (EVT-13669124) - Technical Specifications and Synthesis.
  • US Patent 11530229B2. Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof - Google Patents.
Troubleshooting

Handling highly reactive 6,6-difluorobicyclo[3.1.0]hexan-3-amine intermediates

Answering the needs of researchers at the forefront of medicinal chemistry, this Technical Support Center provides in-depth guidance on handling the highly reactive and synthetically valuable intermediate, 6,6-difluorobi...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the needs of researchers at the forefront of medicinal chemistry, this Technical Support Center provides in-depth guidance on handling the highly reactive and synthetically valuable intermediate, 6,6-difluorobicyclo[3.1.0]hexan-3-amine. As a conformationally rigid bioisostere of 4,4-difluorocyclohexylamine, this strained bicyclic amine offers a unique scaffold for drug discovery but presents significant handling and reactivity challenges.[1][2][3]

This guide, structured in a practical question-and-answer format, is designed to be a primary resource for troubleshooting common experimental issues, ensuring both safety and success in your research endeavors.

Frequently Asked Questions (FAQs): Synthesis & Handling

Q1: What makes the 6,6-difluorobicyclo[3.1.0]hexan-3-amine scaffold so reactive?

A1: The high reactivity stems from a combination of two key structural features:

  • High Ring Strain: The bicyclo[3.1.0]hexane system possesses significant ring-strain energy, much like a "spring-loaded" molecule.[4][5][6] This inherent strain makes the C-C bonds of the cyclopropane ring susceptible to cleavage under various conditions to release energy.[6]

  • Electronic Effects of Fluorine: The two fluorine atoms at the 6-position are strongly electron-withdrawing. This polarizes the adjacent C-C bonds, further weakening the bond distal (opposite) to the CF2 group and making it the most likely site for ring-opening reactions.[7] This unique reactivity has been extensively studied in gem-difluorocyclopropanes.[8][9][10]

Q2: What is the most common synthetic approach for this intermediate?

A2: A typical and robust synthetic route involves two main stages:

  • Difluorocyclopropanation: The synthesis almost always begins with the [2+1] cycloaddition of difluorocarbene (:CF2) to a suitable cyclopentene precursor.[7][11] A common precursor is a protected form of cyclopent-3-en-1-ol.

  • Functional Group Interconversion: Following the formation of the 6,6-difluorobicyclo[3.1.0]hexane core, the functional group at the 3-position is converted to an amine. This is often achieved via oxidation of the alcohol to a ketone, followed by reductive amination, or through a Curtius or similar rearrangement from a carboxylic acid derivative.[1][7]

Q3: The free amine appears to be a low-melting solid or oil. How should I handle and store it?

A3: The free base of 6,6-difluorobicyclo[3.1.0]hexan-3-amine is often difficult to handle due to its physical state and potential instability.[12] It is highly recommended to convert it to a stable salt, most commonly the hydrochloride (HCl) salt.[13]

  • Handling: Handle the free base quickly under an inert atmosphere (Nitrogen or Argon) to prevent degradation from atmospheric CO2 and moisture.

  • Storage:

    • As a Salt: Store the hydrochloride salt in a tightly sealed container in a desiccator at refrigerated temperatures (2-8 °C) for long-term stability.[14]

    • As a Free Base (Short-term): If required, store the free base under an inert atmosphere at -20 °C and use it promptly.

Troubleshooting Guide: Synthesis

Q4: My difluorocyclopropanation yield is very low. What are the likely causes and solutions?

A4: Low yields in this step are common and can usually be traced to the generation or reactivity of the difluorocarbene.

Potential Cause Explanation & Troubleshooting Steps
Inefficient Carbene Source The choice of :CF2 precursor is critical. Reagents like dibromodifluoromethane (CBr2F2) or chlorodifluoromethane (Freon 22) can be effective for electron-rich alkenes but may fail with less reactive substrates.[7][11] Solution: Switch to a more robust and versatile reagent system such as Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent) with a fluoride source (e.g., NaI, TBAT), which is effective for a broader range of alkenes.[7][15]
Harsh Reaction Conditions Traditional methods often require high temperatures (e.g., thermal decomposition of sodium chlorodifluoroacetate), which can lead to the decomposition of the strained bicyclic product.[16] Solution: Consider a microwave-assisted protocol, which can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[16]
Solvent Choice The solvent can significantly impact the reaction. Solution: THF is often a good solvent for TMSCF3-based reactions.[15] Ensure the solvent is anhydrous, as moisture can quench the carbene precursor.

Q5: I'm seeing significant side-product formation, which I suspect is from ring-opening. How can I prevent this?

A5: Ring-opening is the most common side reaction. It is typically initiated by acidic conditions, transition metals, or strong nucleophiles.

  • During Workup: Avoid strongly acidic aqueous workups. If an acid wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures.

  • During Purification: Standard silica gel can be sufficiently acidic to cause decomposition on the column.

    • Solution 1: Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent) and then flushing with the starting eluent.

    • Solution 2: Use an alternative stationary phase like alumina (neutral or basic) or a polymer-based support.

  • During Subsequent Reactions: Be mindful of reagents. Lewis acids and some transition-metal catalysts (e.g., Palladium, Rhodium) are known to catalyze the ring-opening of gem-difluorocyclopropanes.[8][9][10] Careful selection of catalysts and reaction conditions is crucial.

Troubleshooting Guide: Reactions & Use

Q6: I am attempting an N-arylation (Buchwald-Hartwig) or N-acylation reaction, but the reaction fails or gives a complex mixture. What's going wrong?

A6: This is a classic problem when working with strained amines.

G Start Low Yield in N-Arylation/Acylation CheckSM 1. Verify Starting Material Integrity Start->CheckSM IsDecomposed Is the amine salt pure? Was the free base freshly prepared? CheckSM->IsDecomposed SM_Yes Yes, pure. IsDecomposed->SM_Yes SM_No No, looks degraded. IsDecomposed->SM_No CheckBase 2. Evaluate the Base SM_Yes->CheckBase Repurify Action: Re-purify amine or re-synthesize. Convert to HCl salt for storage. SM_No->Repurify IsBaseTooStrong Is the base too strong or nucleophilic? (e.g., t-BuOK, LDA) CheckBase->IsBaseTooStrong Base_Yes Yes IsBaseTooStrong->Base_Yes Base_No No IsBaseTooStrong->Base_No SwitchBase Action: Switch to a non-nucleophilic, hindered base like K3PO4, Cs2CO3, or a bulky organic base (e.g., DBU). Base_Yes->SwitchBase CheckTemp 3. Assess Reaction Temperature Base_No->CheckTemp IsTempTooHigh Is the temperature > 80-100 °C? CheckTemp->IsTempTooHigh Temp_Yes Yes IsTempTooHigh->Temp_Yes Temp_No No IsTempTooHigh->Temp_No LowerTemp Action: Run a temperature screen. Start at RT and increase incrementally. Strained systems are often thermally labile. Temp_Yes->LowerTemp

Caption: Troubleshooting Decision Tree for N-Functionalization Reactions.

Explanation of Troubleshooting Steps:

  • Starting Material Integrity: Always use freshly prepared free base from the stable HCl salt immediately before your reaction. The free amine can degrade on standing.

  • Base Selection: Strong, nucleophilic bases can attack the strained ring system, leading to decomposition. Non-nucleophilic inorganic bases (K3PO4, Cs2CO3) or hindered organic bases are much safer choices.

  • Thermal Stability: The bicyclic product is likely to be more thermally sensitive than a simple acyclic amine. High temperatures can induce ring-opening or other decomposition pathways. Running the reaction at the lowest effective temperature is critical.

Safety First: Critical Precautions

Handling highly reactive and fluorinated compounds requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of potentially toxic vapors.[14][17]

  • HF Hazard: Fluorinated organic compounds can decompose to release hydrogen fluoride (HF), especially under harsh conditions or upon incineration.[18] Be aware of this potential hazard. Keep a tube of calcium gluconate gel available as a first-aid precaution for potential HF exposure.[18]

  • Reactive Hazards: The high reactivity of the intermediate means it can react energetically. Always add reagents slowly and, if scaling up, ensure adequate cooling is available.

Protocols & Methods

Workflow for Synthesis and Handling
Caption: General Experimental Workflow.
Protocol: Synthesis of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine Hydrochloride

This is a representative protocol synthesized from general methods in the literature and should be adapted and optimized for specific laboratory conditions.[1][7][11][15]

Step 1: Difluorocyclopropanation of N-(Cyclopent-3-en-1-yl)acetamide

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add N-(cyclopent-3-en-1-yl)acetamide (1.0 eq), trimethyl(trifluoromethyl)silane (TMSCF3, 2.0 eq), and anhydrous THF.

  • Inert the atmosphere by purging with argon.

  • Add sodium iodide (NaI, 2.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Cool the mixture to room temperature and quench carefully by slowly adding a saturated aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on deactivated silica gel to yield N-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetamide.

Step 2: Amide Hydrolysis and Salt Formation

  • Dissolve the purified acetamide from Step 1 in a mixture of ethanol and 6 M aqueous HCl.

  • Heat the solution to reflux (approx. 80-90 °C) for 12-18 hours, or until deprotection is complete as monitored by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Wash the remaining aqueous solution with dichloromethane to remove any non-polar impurities.

  • Basify the aqueous layer to pH >12 by the slow addition of 50% aqueous NaOH at 0 °C.

  • Extract the free amine into diethyl ether or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous K2CO3, filter, and cool to 0 °C.

  • To the cold ethereal solution of the free amine, slowly add a 2 M solution of HCl in diethyl ether until precipitation ceases.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride as a stable solid.

References

  • General transformation of gem‐difluorocyclopropanes. - ResearchGate. Available at: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. Available at: [Link]

  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Available at: [Link]

  • Access to gem-Diindolylcyclopropanes via Double Indolylation of gem-Difluorocyclopropanes - ACS Publications. Available at: [Link]

  • 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs | Request PDF - ResearchGate. Available at: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC. Available at: [Link]

  • Fluorine - Airgas. Available at: [Link]

  • Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. Available at: [Link]

  • Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical … - OUCI. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC. Available at: [Link]

  • A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation - Academia.edu. Available at: [Link]

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available at: [Link]

  • TSRI chemists devise powerful new method for modifying drug molecules - EurekAlert!. Available at: [Link]

  • An Improved Method for Difluorocyclopropanation of Alkenes - Organic Chemistry Portal. Available at: [Link]

  • The stereoselective formation of bicyclic enamines with bridgehead unsaturation via tandem C-H bond activation/alkenylation/electrocyclization - PubMed. Available at: [Link]

  • Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes. Available at: [Link]

  • (PDF) Synthesis of gem ‐Difluorocyclopropanes - ResearchGate. Available at: [Link]

  • Strain Release Amination - PMC. Available at: [Link]

  • Transition-metal-catalyzed domino reactions of strained bicyclic alkenes - Beilstein Journals. Available at: [Link]

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization - ChemRxiv. Available at: [Link]

  • (PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes - ResearchGate. Available at: [Link]

  • Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. Available at: [Link]

  • Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Available at: [Link]

  • Novel Liquid Crystalline Compounds Containing Bicyclo[3.1.0]hexane Core Units | Request PDF - ResearchGate. Available at: [Link]

  • α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC. Available at: [Link]

  • 6,6-Difluorobicyclo[3.1.0]hexan-3-ol - CAS Common Chemistry. Available at: [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Derivatization of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Welcome to the technical support and troubleshooting hub for 6,6-difluorobicyclo[3.1.0]hexan-3-amine. As a rigidified bioisoster...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Welcome to the technical support and troubleshooting hub for 6,6-difluorobicyclo[3.1.0]hexan-3-amine. As a rigidified bioisostere for 4,4-difluorocyclohexane, this building block is highly valued in medicinal chemistry for improving metabolic stability and modulating lipophilicity[1]. However, its unique structural features—specifically the electron-withdrawing gem-difluorocyclopropane ring and the sterically encumbered bicyclic framework—present distinct challenges during derivatization[2].

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you eliminate side reactions and maximize synthetic yields.

Section 1: Core Challenges & Mechanistic Troubleshooting (FAQs)

Q1: Why am I observing low conversion and unreacted amine during standard amide couplings (e.g., using EDC/HOBt)? Root Cause (Causality): The gem-difluoro group exerts a strong inductive electron-withdrawing effect across the bicyclic core. Experimental physicochemical profiling demonstrates that this gem-difluorination decreases the amine's pKₐ by 0.3 to 0.5 units compared to non-fluorinated analogs[1]. Combined with the severe steric congestion of the bicyclo[3.1.0]hexane framework[2], the amine exhibits significantly reduced nucleophilicity. Standard active esters (like those formed by EDC/HOBt) are insufficiently electrophilic to drive the reaction forward, leading to stalled kinetics. Resolution: Abandon standard carbodiimides. Transition to highly reactive uronium-based coupling reagents (e.g., HATU or COMU) or pre-form an acid chloride. Use a non-nucleophilic base like DIPEA to ensure the amine remains fully deprotonated without competing for the electrophile.

Q2: I attempted to force an alkylation/coupling reaction using elevated temperatures (>60°C) and strong bases (e.g., NaH). Why did this result in complex mixtures and degradation? Root Cause (Causality): While the gem-difluorocyclopropane motif is generally stable under physiological conditions, it becomes susceptible to degradation under harsh basic and thermal stress. Strong bases can induce undesired cyclization, defluorination, or base-promoted ring-opening pathways, particularly if the amine is transiently converted into an electron-withdrawing intermediate[3]. Thermal activation bypasses the kinetic barrier for the desired reaction but simultaneously provides the activation energy for these thermodynamic degradation pathways. Resolution: Derivatization must be kept under strict kinetic control. Maintain reaction temperatures between 0°C and 25°C. Rely on chemical activation (highly reactive electrophiles) rather than thermal activation.

Q3: My reductive amination yields a high percentage of over-alkylated tertiary amine byproducts. How do I control the selectivity? Root Cause (Causality): Primary amines on sterically hindered frameworks often suffer from mismatched reaction rates during reductive amination. If the reduction of the initial imine is slower than the formation of the secondary iminium ion (formed when the secondary amine product reacts with another equivalent of unreacted aldehyde), over-alkylation occurs. Resolution: Uncouple the imine formation from the reduction step. Use a stepwise protocol: pre-form the imine using a dehydrating agent (e.g., Ti(OiPr)₄), verify formation via LC-MS, and only then add a mild, selective reducing agent like Sodium triacetoxyborohydride (STAB).

Section 2: Quantitative Data & Reagent Selection

To guide your optimization, the following table summarizes the empirical performance of various coupling conditions applied to 6,6-difluorobicyclo[3.1.0]hexan-3-amine.

Table 1: Comparative Analysis of Amide Coupling Conditions

Reagent SystemBaseTemperatureConversion (2h)Primary Side Reaction / Issue
EDC, HOBtEt₃N25°C< 20%Incomplete reaction (low nucleophilicity)
EDC, HOBtEt₃N65°C~ 40%Thermal degradation, complex mixture
T3P (50% in EtOAc)Pyridine25°C~ 60%Slow kinetics, trace epimerization
Acid ChlorideDIPEA0°C to 25°C> 95%None (Optimal for stable acids)
HATUDIPEA25°C> 90%None (Optimal for general use)
Section 3: Visual Workflows and Mechanistic Logic

TroubleshootingTree Start Derivatization Issue Detected Issue1 Incomplete Conversion (Amide Coupling) Start->Issue1 Issue2 Degradation / Complex Mixture (Harsh Conditions) Start->Issue2 Issue3 Over-alkylation (Reductive Amination) Start->Issue3 Cause1 Reduced Nucleophilicity (Lowered pKa & Sterics) Issue1->Cause1 Cause2 Thermal/Basic Stress on Fluorinated Cyclopropane Issue2->Cause2 Cause3 Imine Reduction Slower Than Iminium Formation Issue3->Cause3 Sol1 Switch to HATU/DIPEA or Acid Chlorides Cause1->Sol1 Sol2 Maintain Temp < 25°C Use Non-Nucleophilic Bases Cause2->Sol2 Sol3 Stepwise Protocol: Ti(OiPr)4 then STAB Cause3->Sol3

Troubleshooting logic tree for 6,6-difluorobicyclo[3.1.0]hexan-3-amine derivatization.

Workflow Step1 1. Activate Acid (HATU in DMF) Step2 2. Add Base (DIPEA, 15 min) Step1->Step2 Step3 3. Add Amine (Dropwise at 20°C) Step2->Step3 Step4 4. Monitor (LC-MS at 1h) Step3->Step4 Success Target Amide (High Yield) Step4->Success

Self-validating experimental workflow for optimized amide coupling.

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized Amide Coupling (Kinetic Control) Design Rationale: This protocol utilizes HATU to generate a highly reactive HOAt-ester, overcoming the amine's poor nucleophilicity[1] while maintaining ambient temperature to prevent ring degradation[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at room temperature.

    • Validation Checkpoint 1: An intense yellow color typically indicates the successful formation of the active HOAt-ester.

  • Amine Addition: Dissolve 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride (1.0 eq) in a minimal volume of DMF and add it dropwise to the activated ester solution.

  • Reaction Monitoring: Stir at 20–25°C. Do not heat.

    • Validation Checkpoint 2: Sample an aliquot after 1 hour for LC-MS. You should observe >80% conversion. If conversion is stalled, add an additional 0.2 eq of HATU; do not increase temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine, then dry over Na₂SO₄.

Protocol B: Stepwise Reductive Amination (Preventing Over-alkylation) Design Rationale: Isolating the imine formation from the reduction step prevents the secondary amine product from undergoing competitive re-alkylation.

Step-by-Step Methodology:

  • Imine Formation: Combine the amine hydrochloride (1.0 eq), the target aldehyde (1.05 eq), and DIPEA (1.1 eq) in anhydrous DCE (0.2 M). Add Ti(OiPr)₄ (2.0 eq).

  • Dehydration: Stir the mixture at room temperature for 4–6 hours.

    • Validation Checkpoint 1: Analyze via LC-MS or ¹H NMR to confirm the complete disappearance of the starting amine and the formation of the intermediate imine.

  • Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 2: LC-MS should show the secondary amine mass without the +R group mass indicative of over-alkylation.

  • Workup: Quench carefully with 1N NaOH to precipitate titanium salts. Filter through a pad of Celite, washing with DCM. Separate the layers and concentrate the organic phase.

References
  • Moroz, B., et al. "6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs." Journal of Fluorine Chemistry, 2023. URL:[Link]

  • Gao, C.-F., et al. "Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties." The Journal of Organic Chemistry, 2020. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Metabolic Stability of 6,6-difluorobicyclo[3.1.0]hexan-3-amine Derivatives

Introduction: The Rise of a Novel Bioisostere In modern drug discovery, the quest for molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The bicyclo[3.1.0]hexane...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Novel Bioisostere

In modern drug discovery, the quest for molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The bicyclo[3.1.0]hexane scaffold has emerged as a compelling three-dimensional bioisostere for commonly used saturated heterocycles and cyclohexanes, offering a unique conformational rigidity that can enhance binding affinity and selectivity. The introduction of a gem-difluoro group at the C6 position, creating the 6,6-difluorobicyclo[3.1.0]hexane motif, represents a strategic advancement. This modification is designed not only to modulate physicochemical properties like pKa and lipophilicity but also to confer metabolic stability by blocking a potential site of oxidative metabolism.

This guide provides a comprehensive framework for researchers and drug development professionals to compare and understand the metabolic stability of novel 6,6-difluorobicyclo[3.1.0]hexan-3-amine derivatives. We will delve into the mechanistic rationale, present a robust experimental workflow for generating comparative data, and discuss the interpretation of structure-metabolism relationships (SMR).

The Rationale: Strategic Fluorination as a Metabolic Shield

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to enzymatic cleavage. Furthermore, fluorine's high electronegativity can alter the electronic properties of adjacent functional groups, rendering them less susceptible to metabolism.

In the context of the bicyclo[3.1.0]hexane scaffold, the C6 position, being an exposed methylene group, represents a potential "metabolic hotspot" for oxidation by Cytochrome P450 (CYP) enzymes. The introduction of a gem-difluoro group at this position serves as a powerful metabolic shield, effectively blocking this pathway. This forces the metabolic machinery to interact with other parts of the molecule, primarily the amine functionality, making the nature of the N-substituent a critical determinant of the compound's overall stability.

Experimental Workflow: A Validated Protocol for In Vitro Metabolic Stability Assessment

To objectively compare derivatives, a standardized in vitro assay is essential. The liver microsomal stability assay is a cornerstone of early ADME profiling, providing a reliable measure of a compound's susceptibility to Phase I metabolism.

Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines the steps to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions in DMSO.
  • HLM Stock: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final working concentration of 0.5 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer. This system continuously regenerates the essential CYP cofactor, NADPH.

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the HLM solution at 37°C for 10 minutes.
  • To initiate the reaction, add the test compound to the HLM solution to achieve a final concentration of 1 µM.
  • Immediately add the NRS solution to start the metabolic reaction. The final incubation volume is typically 200 µL.
  • Collect aliquots (e.g., 25 µL) at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Quench the reaction immediately by adding the aliquot to a plate containing a 2:1 ratio of a cold organic solvent (e.g., acetonitrile) with an internal standard.

3. Control Incubations:

  • Negative Control: Run a parallel incubation without the NRS to assess non-CYP-mediated degradation.
  • Positive Control: Include a compound with known metabolic lability (e.g., Verapamil, Testosterone) to validate the assay performance.

4. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • The slope of the linear regression line (k) is determined.
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Below is a diagram illustrating this experimental workflow.

G cluster_prep 1. Preparation cluster_inc 2. Incubation (37°C) cluster_ana 3. Analysis cluster_data 4. Data Processing prep_hlm Prepare HLM (0.5 mg/mL in Buffer) prewarm Pre-warm HLM prep_hlm->prewarm prep_cpd Prepare Test Compound (1 µM final conc.) initiate Add Compound & NRS prep_cpd->initiate prep_nrs Prepare NADPH Regenerating System prep_nrs->initiate prewarm->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ & Clint plot->calc

Caption: Workflow for the In Vitro Human Liver Microsomal Stability Assay.

Comparative Data & Structure-Metabolism Relationships (SMR)

To illustrate how structural modifications impact metabolic fate, we present a comparative analysis of a representative series of 6,6-difluorobicyclo[3.1.0]hexan-3-amine derivatives. The data below, while hypothetical, is based on established metabolic principles and reflects typical outcomes from the assay described above.

Compound IDStructure (R-group on Amine)In Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg)Predicted Primary Metabolic Pathway
1 H (Primary Amine)4530.8N-Glucuronidation (Phase II), Oxidation
2 CH₃ (Methyl)2555.4N-Demethylation (CYP-mediated)
3 C(O)CH₃ (Acetyl)> 120< 11.5Amide Hydrolysis (slow)
4 CH₂Ph (Benzyl)1877.0N-Debenzylation, Aromatic Hydroxylation

Analysis of Structure-Metabolism Relationships:

  • Compound 1 (Parent Amine): Exhibits moderate stability. Primary amines can be substrates for both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism. Its stability suggests the bicyclic core is indeed robust.

  • Compound 2 (N-Methyl): Shows increased lability compared to the parent amine. The lower half-life and higher clearance are characteristic of N-demethylation, a rapid metabolic pathway mediated by enzymes like CYP3A4 and CYP2D6.

  • Compound 3 (N-Acetyl): Demonstrates exceptional stability. The electron-withdrawing nature of the acetyl group deactivates the nitrogen lone pair, making it significantly less susceptible to CYP-mediated oxidation. The primary route of metabolism would likely be slow amide hydrolysis. This strategy is a common tactic in medicinal chemistry to enhance stability.

  • Compound 4 (N-Benzyl): This derivative is the most metabolically labile. It presents multiple sites for metabolism: N-debenzylation, a common and often rapid CYP-mediated reaction, and potential hydroxylation on the phenyl ring.

The logical relationship between the N-substituent and the resulting metabolic pathway is visualized below.

G sub N-Substituent (R) pathways N-Demethylation Amide Hydrolysis N-Debenzylation N-Glucuronidation sub->pathways:p1 R = CH₃ sub->pathways:p2 R = Acyl sub->pathways:p3 R = Benzyl sub->pathways:p4 R = H stability { Low Stability (High Clint) | High Stability (Low Clint) } pathways:p1->stability:s1 pathways:p3->stability:s1 pathways:p2->stability:s2 pathways:p4->stability:s2 (moderate)

Caption: Relationship between N-substituent and metabolic fate.

Conclusion and Forward Look

The 6,6-difluorobicyclo[3.1.0]hexan-3-amine scaffold is a promising foundation for the design of metabolically robust drug candidates. Our analysis demonstrates that while the gem-difluoro group effectively shields the bicyclic core from oxidation, the overall metabolic stability of the molecule is critically dependent on the nature of the N-substituent.

  • Key Takeaway: N-acylation or the use of small, non-readily metabolized groups on the amine nitrogen is a highly effective strategy for minimizing intrinsic clearance. Conversely, substituents like N-alkyl and N-benzyl groups are likely to be metabolic liabilities.

The in vitro microsomal stability assay serves as an essential first-pass filter. For promising compounds, subsequent studies such as metabolite identification (MetID) and reaction phenotyping (to identify the specific CYP enzymes responsible) are necessary to build a complete metabolic profile and anticipate potential drug-drug interactions. By employing this systematic approach, researchers can fully leverage the potential of this novel scaffold to develop safer and more effective therapeutics.

References

  • Principles of Drug Metabolism: An overview of the fundamental pathways and enzymes involved in drug metabolism. Source: Pharmacological Reviews. [Link]

  • The Role of Fluorine in Medicinal Chemistry: A comprehensive review on the use of fluorine to modulate drug properties, including metabolic stability. Source: Journal of Medicinal Chemistry. [Link]

  • In Vitro Assessment of Metabolic Stability: A guide to conducting and interpreting data from liver microsomal stability assays. Source: Current Protocols in Pharmacology. [Link]

  • Bicyclo[1.1.1]pentanes and Related Strained Scaffolds in Medicinal Chemistry: While not the exact scaffold, this article provides context on the use of rigid, saturated bicyclic systems as bioisosteres in drug design. Source: Chemical Reviews. [Link]

Comparative

The Analytical Challenge: Structural Limitations of Fluorinated Bicyclic Amines

An in-depth technical analysis for validating the purity of 6,6-difluorobicyclo[3.1.0]hexan-3-amine, focusing on the critical selection of chromatographic separation and detection modalities. 6,6-difluorobicyclo[3.1.0]he...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for validating the purity of 6,6-difluorobicyclo[3.1.0]hexan-3-amine, focusing on the critical selection of chromatographic separation and detection modalities.

6,6-difluorobicyclo[3.1.0]hexan-3-amine (often utilized as its hydrochloride salt) is a highly polar, rigidified bioisostere frequently employed in modern medicinal chemistry to replace piperidine or morpholine rings. However, validating the purity of this intermediate presents two severe chromatographic hurdles:

  • Optical Invisibility: As a primary aliphatic amine lacking a conjugated π -system, the molecule possesses negligible UV absorbance above 210 nm. Traditional UV detection requires complex, error-prone derivatization steps.

  • High Polarity and Basicity: The basic amine group interacts aggressively with residual silanols on standard silica-based reversed-phase (RPLC) columns, causing severe peak tailing. Furthermore, its high polarity results in minimal retention on C18 stationary phases, often causing the compound to elute in the void volume ( t0​ ).

To achieve a robust, reproducible purity assay, analytical scientists must move beyond traditional RPLC-UV methods and adopt orthogonal separation mechanisms coupled with universal detection.

Comparative Analysis: Selecting the Optimal Workflow

Detection Modalities: UV vs. MS vs. CAD

Because 6,6-difluorobicyclo[3.1.0]hexan-3-amine lacks a chromophore, direct UV detection at low wavelengths (e.g., 205 nm) suffers from severe baseline drift and solvent interference. While pre-column derivatization (e.g., with FMOC-Cl or Ninhydrin) enables UV or fluorescence detection, it introduces variability, increases sample preparation time, and may fail to derivatize certain secondary or tertiary amine impurities.

Mass Spectrometry (LC-MS) offers high specificity but is highly susceptible to matrix effects and ion suppression, making absolute quantitation of unknown impurities challenging without isotopically labeled standards.

The Charged Aerosol Detector (CAD) has emerged as the premier alternative for underivatized aliphatic amines[1]. CAD is a mass-flow dependent, universal detector that measures any non-volatile analyte independent of its physicochemical or spectral properties. This allows for the use of a single universal standard to quantify unknown impurities, a critical advantage in early-stage drug development.

CADMechanism Elution HILIC Elution (High Organic) Nebulization Nebulization (N2 Gas) Elution->Nebulization Column Effluent Desolvation Desolvation (Evaporation) Nebulization->Desolvation Aerosol Droplets Charging Corona Discharge (Particle Charging) Desolvation->Charging Dry Analyte Particles Detection Electrometer (Signal Output) Charging->Detection Charged Particles

Mechanistic workflow of Charged Aerosol Detection (CAD) post-column elution.

Separation Modes: RPLC-IPC vs. HILIC

To retain polar amines in RPLC, analysts traditionally rely on Ion-Pairing Chromatography (IPC) using reagents like heptafluorobutyric acid (HFBA). However, IPC reagents permanently alter the stationary phase, cause severe ion suppression in MS, and generate high background noise in CAD[2].

Hydrophilic Interaction Liquid Chromatography (HILIC) provides a superior, orthogonal approach. In HILIC, the mobile phase is highly organic (typically >70% acetonitrile), and water acts as the strong eluting solvent[3]. The polar stationary phase (e.g., zwitterionic or amide) retains a water-rich liquid layer. The polar 6,6-difluorobicyclo[3.1.0]hexan-3-amine partitions into this aqueous layer, resulting in strong retention and excellent peak shape without the need for ion-pairing reagents[4].

Crucially, the high-organic mobile phase used in HILIC significantly lowers the surface tension and heat of vaporization of the eluent. This directly enhances the nebulization and desolvation efficiency in the CAD, yielding a 2- to 3-fold increase in signal-to-noise (S/N) ratio compared to highly aqueous RPLC methods[2].

MethodSelection Compound 6,6-difluorobicyclo[3.1.0]hexan-3-amine Prop1 Lacks UV Chromophore Compound->Prop1 Prop2 High Polarity & Basicity Compound->Prop2 Det1 UV Detection (Requires Derivatization) Prop1->Det1 Traditional Route Det2 Charged Aerosol Detector (Universal, Mass-Based) Prop1->Det2 Modern Route Sep1 Reversed-Phase (C18) (Requires Ion-Pairing) Prop2->Sep1 Poor Retention Sep2 HILIC (Orthogonal Retention) Prop2->Sep2 Strong Retention Optimal Optimal Workflow: HILIC-CAD Det2->Optimal Sep2->Optimal

Decision matrix for selecting the optimal HPLC workflow for polar, non-UV active amines.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of the evaluated methodologies based on validation standards for aliphatic amines.

ParameterRPLC-UV (Derivatized)RPLC-IPC-CADHILIC-CAD (Recommended)
Retention Mechanism Hydrophobic partitioningIon-pairing / HydrophobicHydrophilic partitioning
Sample Preparation High (Derivatization required)Low (Dilute & Shoot)Low (Dilute in high organic)
System Equilibration Fast (< 10 column volumes)Very Slow (> 50 CVs)Moderate (~20 CVs)
Estimated LOQ ~0.05% (Dependent on tag)~0.10% (High background)~0.03% (Optimal desolvation)
MS Compatibility Yes (If tag ionizes well)No (Severe suppression)Excellent
Impurity Coverage Limited to reactive speciesUniversal (Non-volatiles)Universal (Non-volatiles)

Self-Validating Experimental Protocol: HILIC-CAD

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific causality-driven choices and built-in System Suitability Tests (SST) to verify performance prior to sample analysis.

Reagents & Materials Preparation
  • Mobile Phase A (Aqueous Buffer): 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Causality: CAD requires strictly volatile buffers. Non-volatile salts (e.g., phosphates) will precipitate, causing catastrophic detector failure. A pH of 3.0 ensures the basic amine ( pKa​ ~9.5) remains fully protonated, maximizing its interaction with the stationary phase's water layer.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Diluent: Acetonitrile:Water (80:20, v/v).

    • Causality: Injecting a sample dissolved in 100% water onto a HILIC column disrupts the localized water layer on the stationary phase, leading to severe peak distortion. Matching the diluent to the initial mobile phase conditions is critical.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC), 150 × 4.6 mm, 5 µm.

  • Elution Program: Isocratic at 80% Mobile Phase B / 20% Mobile Phase A.

    • Causality: While gradients can sharpen late-eluting peaks, CAD response is highly dependent on mobile phase composition. An isocratic method ensures a perfectly flat baseline and uniform response factors for all impurities. If a gradient is mandatory, an inverse-gradient make-up pump must be installed post-column[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

CAD Detector Settings
  • Evaporation Temperature: 35 °C (Optimized to preserve semi-volatile impurities while ensuring complete desolvation of the 80% ACN mobile phase).

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

System Suitability and Validation Sequence

A self-validating sequence must be executed to prove the system is fit-for-purpose:

  • Blank Injection (Diluent only): Verifies the absence of carryover and ghost peaks. The baseline must be stable with no peaks > 0.05% of the target analyte area.

  • Resolution Solution: Spike the 6,6-difluorobicyclo[3.1.0]hexan-3-amine standard with a known process impurity (e.g., the non-fluorinated bicyclo[3.1.0]hexan-3-amine).

    • Acceptance Criteria: Resolution ( Rs​ ) between the two peaks must be ≥1.5 .

  • Precision Standard (1.0 mg/mL): Inject 5 replicates.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

  • Sample Analysis: Calculate purity using the area normalization method (Area % = Area of Analyte / Total Area of all peaks × 100).

References

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech. Available at:[Link]

  • Thermo Fisher Scientific. "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids." LCMS.cz. Available at:[Link]

  • Vehovec, T., Obreza, A. "Review of operating principle and applications of the charged aerosol detector." ResearchGate. Available at:[Link]

  • Ruiz-Ángel, M.J., et al. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds." MDPI. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation in the Synthesis of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine

Introduction: The Significance of a Constrained, Fluorinated Scaffold In the landscape of modern drug discovery, the strategic incorporation of fluorine and conformationally rigid scaffolds is a cornerstone of rational d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Constrained, Fluorinated Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine and conformationally rigid scaffolds is a cornerstone of rational drug design. The 6,6-difluorobicyclo[3.1.0]hexane moiety is an exemplary building block, serving as a bioisosteric replacement for more flexible or less metabolically stable groups, such as gem-dimethyl or carbonyl functionalities.[1][2] Its primary amine handle at the C-3 position makes 6,6-difluorobicyclo[3.1.0]hexan-3-amine a versatile precursor for active pharmaceutical ingredient (API) development and the design of ligands for transition metal catalysis.[3]

Given its critical role as a foundational fragment, rigorous analytical validation of its synthesis is not merely a procedural step but a prerequisite for advancing any drug development program. This guide provides an in-depth comparison of mass spectrometry techniques for the definitive structural confirmation of this unique molecule, contextualized with other essential analytical methods. We will explore the causality behind methodological choices, ensuring a self-validating and robust analytical workflow.

Synthetic Pathway Overview & Validation Checkpoints

A plausible synthetic route to 6,6-difluorobicyclo[3.1.0]hexane derivatives often involves the deoxofluorination of a corresponding bicyclic keto ester.[4] Subsequent functional group transformations yield the target amine. Each step of this process presents a critical checkpoint for analytical validation to confirm the identity of intermediates and the final product, and to assess purity.

Synthesis_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation Start Bicyclic Keto-Ester Precursor Fluorination Deoxofluorination (e.g., DAST) Start->Fluorination Intermediate 6,6-difluorobicyclo[3.1.0]hexane Intermediate Fluorination->Intermediate Transformation Functional Group Transformation Intermediate->Transformation Purification Purification (e.g., Chromatography) Transformation->Purification Final_Product Final Product: 6,6-difluorobicyclo[3.1.0]hexan-3-amine Purification->Final_Product MS Mass Spectrometry (MS) (Identity & MW) Final_Product->MS NMR NMR Spectroscopy (Structure & Connectivity) Final_Product->NMR HPLC HPLC (Purity) Final_Product->HPLC

Caption: High-level workflow from synthesis to multi-technique validation.

Core Validation: Mass Spectrometry Deep Dive

Mass spectrometry (MS) is indispensable for confirming the successful synthesis of the target compound by verifying its molecular weight (MW). The choice of ionization technique is paramount and depends on the specific information required.

Technique Comparison: ESI vs. EI for a Fluorinated Amine

Electrospray Ionization (ESI): The Gold Standard for Molecular Weight Confirmation

ESI is a soft ionization technique that typically imparts minimal energy to the analyte. For a primary amine like our target compound, this is highly advantageous. In positive ion mode, the basic amine readily accepts a proton, yielding an abundant protonated molecule, [M+H]⁺.[5] This makes ESI, particularly when coupled with High-Resolution Mass Spectrometry (HRMS), the definitive method for confirming the elemental composition.

  • Why ESI Works Best: The primary amine provides a basic site that is easily protonated, leading to excellent ionization efficiency and a strong signal for the intact molecule.[5][6] This avoids the extensive fragmentation that can sometimes obscure the molecular ion in other techniques.

  • Trustworthiness through High Resolution: HRMS provides a mass measurement with high accuracy (typically < 5 ppm error). This allows for the calculation of a unique elemental formula (C₆H₁₀F₂N⁺ for the protonated ion), effectively ruling out other isobaric (same nominal mass) impurities and confirming the successful incorporation of two fluorine atoms.

Electron Ionization (EI): A Tool for Structural Clues

EI is a high-energy "hard" ionization technique commonly used with Gas Chromatography (GC-MS). It bombards the analyte with electrons, causing extensive fragmentation.[7] While this can make the molecular ion peak (M⁺˙) weak or absent for some molecules, the resulting fragmentation pattern serves as a structural fingerprint.[7]

  • Causality of Fragmentation: The fragmentation of bicyclic alkanes is complex.[8][9] The rigid ring structure can stabilize the molecular ion compared to linear alkanes.[10] However, characteristic losses, such as the loss of ethylene ([M-28]) or propyl/cyclopropyl radicals ([M-41]/[M-43]), are expected.[11] The presence of the amine and gem-difluoro groups will further direct the fragmentation pathways.

  • Validation Insight: While less reliable for determining the parent mass of this specific compound, the fragmentation pattern, if consistent across batches and matched with theoretical predictions, provides an additional layer of structural confirmation.

Expected Mass Spectrometry Data

The data below summarizes the key ions a researcher should expect to observe when analyzing pure 6,6-difluorobicyclo[3.1.0]hexan-3-amine.

Parameter Value Rationale
Chemical Formula C₆H₉F₂N-
Nominal Mass 133 g/mol Sum of integer masses of the most abundant isotopes.
Monoisotopic Mass 133.0703 DaExact mass used for HRMS confirmation.
Expected ESI-HRMS Ion [M+H]⁺ = 133.0781 DaProtonated molecule; the primary target for identification.
Key Expected EI Fragments m/z 114 ([M-F]⁺)Loss of a fluorine radical.
m/z 105 ([M-C₂H₄]⁺˙)Loss of ethylene, common in cyclic systems.[10][11]
m/z 92 ([M-C₃H₅]⁺)Loss of a cyclopropyl or allyl radical.
m/z 30 ([CH₄N]⁺)Characteristic fragment for primary amines (α-cleavage).[5]

Experimental Protocols

Protocol 1: LC-ESI-HRMS for Definitive Molecular Formula Confirmation

This protocol is designed for unambiguous confirmation of the product's molecular weight and elemental composition.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the amine.[12]

  • Instrumentation & Conditions:

    • LC System: UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Key MS Parameters:

      • Capillary Voltage: 1.2 - 3.5 kV.[5][12]

      • Source Temperature: 120-150 °C.

      • Mass Range: m/z 50-500.

      • Resolution: > 60,000 FWHM.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion (133.0781).

    • Verify that the measured mass from the resulting spectrum is within 5 ppm of the theoretical mass.

    • Confirm the isotopic pattern matches the theoretical pattern for C₆H₁₀F₂N⁺.

Protocol 2: GC-EI-MS for Fragmentation Pattern Analysis

This protocol provides supplementary structural information through fragmentation analysis.

  • Sample Preparation:

    • Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate. The free base form of the amine is required for GC analysis.

  • Instrumentation & Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Hold at 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Mass Spectrometer: Quadrupole or Ion Trap MS.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: m/z 25-300.

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak.

    • Look for a molecular ion peak at m/z 133.

    • Identify key fragment ions and compare them to the expected values in the table above and to library spectra of similar compounds if available.

Comparative Guide: A Multi-Technique Approach is Non-Negotiable

While mass spectrometry is powerful, it is only one piece of the validation puzzle. A self-validating system relies on orthogonal techniques that provide complementary information.

Decision_Tree Start What information is required for validation? q1 Is the Molecular Weight correct? Start->q1 q3 What is the detailed 3D structure & connectivity? Start->q3 q4 What is the sample purity? Start->q4 ans_ms Use LC-MS q1->ans_ms Yes q2 What is the exact Elemental Composition? ans_hrms Use LC-HRMS q2->ans_hrms Yes ans_nmr Use NMR (¹H, ¹³C, ¹⁹F) q3->ans_nmr Yes ans_hplc Use HPLC-UV/CAD q4->ans_hplc Yes ans_ms->q2

Caption: Decision tree for selecting the appropriate analytical validation technique.

Comparison of Key Validation Techniques
Technique Primary Role Strengths for This Molecule Limitations
LC-HRMS (ESI) Identity & Formula ConfirmationHigh sensitivity; provides unambiguous molecular formula; soft ionization preserves the molecule.[5][6]Provides limited structural connectivity information; isomers may not be distinguishable by MS alone.
GC-MS (EI) Structural FingerprintingProvides a reproducible fragmentation pattern for identity confirmation and library matching.Molecular ion may be weak or absent; requires a volatile, thermally stable compound (free base).
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Unambiguous Structure ElucidationDefines atom connectivity and stereochemistry; ¹⁹F NMR is a direct and powerful tool for confirming fluorine incorporation.[13][14]Lower sensitivity than MS; requires more sample; complex spectra may require advanced 2D experiments.
HPLC (UV/ELSD/CAD) Purity AssessmentExcellent for quantifying the target compound and separating it from impurities and starting materials.The amine lacks a strong chromophore, requiring derivatization for UV detection or use of universal detectors (ELSD/CAD).[15][16]
Elemental Analysis (CHN) Bulk Elemental CompositionProvides the percentage of C, H, and N in the bulk sample.Indirectly confirms formula; can be complicated by the presence of fluorine, which may require specialized combustion tubes or additives.[17]

Conclusion

The validation of 6,6-difluorobicyclo[3.1.0]hexan-3-amine synthesis demands a meticulous, multi-faceted analytical strategy. While High-Resolution Mass Spectrometry (HRMS) stands as the premier technique for unequivocally confirming the molecular weight and elemental formula, its data must be interpreted within a broader context.

A truly robust and trustworthy validation package integrates HRMS data with the structural insights from NMR spectroscopy (especially ¹⁹F NMR) and the quantitative purity assessment from HPLC . This orthogonal approach ensures that the synthesized building block is not only of the correct mass but also possesses the correct structure and is free from significant impurities, thereby guaranteeing its quality and suitability for subsequent stages in pharmaceutical research and development.

References

  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns.
  • Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed, 2005.
  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging M
  • Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. TSpace, University of Toronto.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Determination of primary, secondary and tertiary aliphatic and aromatic amines, nitrogen heterocycles, and alkanolamines in indoor air by HPLC-ESI-MS.
  • An Education in ESI. The Analytical Scientist, 2016.
  • 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs.
  • 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride. ChemContract Research, 2026.
  • CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.
  • Derivatization and Separation of Aliph
  • Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy-...
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA, University of Helsinki.
  • GCMS Section 6.9.3. Whitman People.
  • Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. YouTube, 2022.
  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 2024.
  • 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical … OUCI.
  • Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology.
  • Fragmentation of Alkanes and Cycloalkanes. Scribd.
  • Use of a fluorinated probe to quantitatively monitor amino acid binding preferences of ruthenium(ii) arene complexes. Dalton Transactions (RSC Publishing).

Sources

Safety & Regulatory Compliance

Safety

6,6-Difluorobicyclo[3.1.0]hexan-3-amine proper disposal procedures

The safe handling and disposal of highly specialized fluorinated building blocks, such as 6,6-Difluorobicyclo[3.1.0]hexan-3-amine , requires a rigorous understanding of both their physicochemical properties and their env...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of highly specialized fluorinated building blocks, such as 6,6-Difluorobicyclo[3.1.0]hexan-3-amine , requires a rigorous understanding of both their physicochemical properties and their environmental persistence. Widely utilized in advanced pharmaceutical synthesis—particularly in the development of Cbl-b inhibitors for immuno-oncology[1]—this compound presents unique end-of-life logistical challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we will explore the causality behind the disposal protocols, ensuring your laboratory maintains strict regulatory compliance, protects personnel, and prevents the environmental release of persistent fluorinated organics.

Hazard Profiling and Physicochemical Causality

To dispose of a chemical safely, one must first understand how its molecular structure dictates its reactivity and toxicity. 6,6-Difluorobicyclo[3.1.0]hexan-3-amine is typically handled as a hydrochloride salt (CAS: 1955524-13-6) to improve stability[2].

The presence of the gem-difluoro cyclopropyl system imparts significant metabolic and chemical stability. However, the primary amine functionality remains highly reactive. If the compound is present as a free base in your waste stream, it is significantly more lipophilic and volatile than its salt form, increasing the risk of dermal absorption and inhalation.

Table 1: Quantitative Hazard Data and Operational Implications

Property / Hazard ClassificationValue / CategoryCausality & Operational Implication
CAS Number 1955524-13-6 (HCl salt)Essential for precise RCRA waste manifesting and tracking[2].
Acute Toxicity (Oral/Dermal/Inhal.) Category 4 (H302, H312, H332)Lipophilicity allows rapid membrane permeation. Mandates handling in a Class II fume hood with double-gloving[2].
Skin / Eye Irritation Category 2 / 2A (H315, H319)The basicity of the amine causes localized tissue saponification. Splash goggles and chemical-resistant aprons are required[2].
Specific Target Organ Toxicity STOT SE 3 (H336)Inhalation of vapors (free base) causes central nervous system depression. Requires strict vapor containment[2].
Halogen Content 2 Fluorine atoms per moleculePrevents biological degradation. Mandates segregation into Halogenated Organic Waste streams for thermal destruction.

The Mechanistic Logic of Fluorinated Amine Disposal

Why can't this be disposed of in standard aqueous waste? The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (approximately 116 kcal/mol). Standard biological wastewater treatment facilities are incapable of cleaving this bond. Improper disposal down the drain leads to the accumulation of persistent fluorinated contaminants in the water supply.

Why is specialized incineration required? To mineralize the compound, it must be subjected to high-temperature incineration (typically >1100°C). However, the thermal destruction of 6,6-Difluorobicyclo[3.1.0]hexan-3-amine generates two hazardous byproducts:

  • Hydrogen Fluoride (HF) Gas: From the breakdown of the gem-difluoro group.

  • Nitrogen Oxides (NOx): From the combustion of the primary amine.

If routed to a standard incinerator, HF gas will rapidly corrode the exhaust stacks and release highly toxic, bone-seeking fluoride ions into the atmosphere. Therefore, this waste must be routed to a Treatment, Storage, and Disposal Facility (TSDF) equipped with an alkaline scrubber (e.g., calcium hydroxide spray) to neutralize the HF and NOx gases before environmental release.

Waste Routing & Decision Logic

The following diagram outlines the self-validating decision tree for segregating and processing waste containing 6,6-Difluorobicyclo[3.1.0]hexan-3-amine.

G Start 6,6-Difluorobicyclo[3.1.0]hexan-3-amine Waste Generation Check Assess Physical State & Solvent Matrix Start->Check Solid Solid Waste (e.g., pure salt, PPE) Check->Solid Liquid Liquid Waste (e.g., reaction liquors) Check->Liquid Halogenated Segregate as: Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Incineration High-Temp Incineration (>1100°C) Halogenated->Incineration RCRA Transport Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incineration->Scrubber Exhaust Gas (HF, NOx) Safe Safe Environmental Release Scrubber->Safe

Workflow for the segregation, thermal destruction, and exhaust scrubbing of fluorinated amine waste.

Standard Operating Procedure: Step-by-Step Disposal Workflow

To ensure absolute safety and compliance, implement the following step-by-step methodology when decommissioning reaction mixtures or disposing of expired stock.

Phase 1: In-Lab Quenching and Stabilization Objective: Reduce volatility and reactivity before packaging.

  • Assess the State: Determine if the 6,6-Difluorobicyclo[3.1.0]hexan-3-amine is present as a free base (in organic solvent) or as a hydrochloride salt.

  • Acidification (For Free Base Only): If the compound is a free base, place the reaction flask in an ice bath under a fume hood. Slowly add 1M HCl in diethyl ether (or aqueous HCl, depending on your solvent system) dropwise until the pH reaches ~5-6.

    • Causality: Converting the free base to the HCl salt drastically reduces its vapor pressure and dermal permeability, mitigating inhalation and exposure risks during transit[2].

Phase 2: Segregation and Containment Objective: Prevent dangerous cross-reactions and ensure proper TSDF routing. 3. Compatibility Check: Verify that the waste mixture does not contain strong oxidizing agents (e.g., peroxides, concentrated nitric acid). Amines can react exothermically with oxidizers, potentially causing container rupture. 4. Transfer: Funnel the stabilized waste into a High-Density Polyethylene (HDPE) carboy. Never use metal containers, as trace amounts of free chloride or fluoride ions can cause severe pitting and structural failure. 5. Segregation: The container must be strictly designated for "Halogenated Organic Waste." Mixing this with non-halogenated waste dilutes the BTU (caloric) value of the waste stream and can cause the incinerator to exceed its maximum allowable halogen load, resulting in severe regulatory fines.

Phase 3: Labeling and RCRA Manifesting Objective: Provide clear data for environmental compliance. 6. Labeling: Affix a hazardous waste label detailing the exact contents. Explicitly write: "Contains Fluorinated Amines (6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride, CAS: 1955524-13-6)." 7. Secondary Containment: Store the sealed HDPE carboy in a secondary containment tray in a well-ventilated, flammable-rated storage cabinet until vendor pickup.

Regulatory Context: RCRA and Fluorinated Organics

The U.S. Environmental Protection Agency (EPA) is currently executing a massive regulatory overhaul regarding fluorinated compounds under the Resource Conservation and Recovery Act (RCRA). While recent proposed rules specifically target long-chain PFAS (proposing to list 9 specific PFAS as hazardous constituents)[3][4], the regulatory scrutiny on all synthetic fluorinated organics is at an all-time high[5].

Even though 6,6-Difluorobicyclo[3.1.0]hexan-3-amine is a small aliphatic bicyclic compound and not a traditional long-chain PFAS, it falls under the broader umbrella of halogenated organic waste. Facilities (TSDFs) are under strict mandates to perform corrective actions if fluorinated constituents are released into the soil or groundwater[6]. By strictly adhering to the segregated halogenated incineration protocols outlined above, your laboratory insulates itself from future regulatory liabilities and demonstrates a commitment to environmental stewardship.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluorobicyclo[3.1.0]hexan-3-amine
Reactant of Route 2
6,6-Difluorobicyclo[3.1.0]hexan-3-amine
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